3-Chloro-6-(piperidine-1-carbonyl)pyridazine
Beschreibung
BenchChem offers high-quality 3-Chloro-6-(piperidine-1-carbonyl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-6-(piperidine-1-carbonyl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C10H12ClN3O |
|---|---|
Molekulargewicht |
225.67 g/mol |
IUPAC-Name |
(6-chloropyridazin-3-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C10H12ClN3O/c11-9-5-4-8(12-13-9)10(15)14-6-2-1-3-7-14/h4-5H,1-3,6-7H2 |
InChI-Schlüssel |
WTLQIVBSAJHTAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(=O)C2=NN=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Technical Whitepaper: Physical, Chemical, and Synthetic Profiling of 3-Chloro-6-(piperidine-1-carbonyl)pyridazine in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for the rapid assembly of complex therapeutics. 3-Chloro-6-(piperidine-1-carbonyl)pyridazine (also formally known as (6-chloropyridazin-3-yl)(piperidin-1-yl)methanone) has emerged as a highly versatile scaffold. By combining an electron-deficient pyridazine core with a reactive C3-chlorine and a lipophilic, sterically demanding C6-piperidine amide, this molecule serves as a critical intermediate. It is extensively utilized in the development of Proteolysis Targeting Chimeras (PROTACs)[1], Stearoyl-CoA Desaturase-1 (SCD-1) inhibitors for metabolic syndrome[2], and Retinol Binding Protein 4 (RBP4) antagonists for visual disorders[3].
As a Senior Application Scientist, I have structured this guide to move beyond basic molecular descriptions. Here, we will dissect the causality behind its physicochemical properties, explore the mechanistic rationale of its reactivity, and provide field-proven, self-validating experimental protocols for its synthesis and downstream functionalization.
Structural Rationale and Physicochemical Properties
The architecture of 3-Chloro-6-(piperidine-1-carbonyl)pyridazine is deliberately designed to balance reactivity with pharmacokinetic viability:
-
The Pyridazine Core: The adjacent nitrogen atoms create a strong dipole moment and lower the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. This not only enhances aqueous solubility compared to carbocyclic analogs but also primes the ring for nucleophilic attack.
-
The 3-Chloro Substituent: Acts as an excellent leaving group. The electron-withdrawing nature of the pyridazine nitrogens, amplified by the para-carbonyl group, makes this position highly electrophilic.
-
The Piperidine-1-carbonyl Moiety: The tertiary amide bond is highly resistant to enzymatic cleavage by amidases. Furthermore, the piperidine ring introduces conformational flexibility and lipophilicity, which are critical for inducing the necessary folding in PROTAC linkers[1] and improving membrane permeability in 11β-HSD1 inhibitors[4].
Quantitative Data Summary
The following table summarizes the core physicochemical parameters that dictate the behavior of this scaffold in both synthetic and biological environments.
| Property | Value | Rationale / Implication in Drug Design |
| Molecular Formula | C₁₀H₁₂ClN₃O | Compact bifunctional framework. |
| Molecular Weight | 225.68 g/mol | Low MW ensures downstream elaboration does not violate Lipinski's Rule of 5. |
| Hydrogen Bond Donors | 0 | Absence of H-donors enhances passive membrane permeability. |
| Hydrogen Bond Acceptors | 3 (N, N, O) | Promotes target engagement and maintains aqueous solubility. |
| LogP (Calculated) | ~1.8 - 2.2 | Optimal lipophilicity for a central scaffold; prevents excessive hydrophobic aggregation. |
| Reactivity Centers | C3 (Electrophilic) | Enables orthogonal derivatization via SNAr or Palladium-catalyzed cross-coupling. |
Chemical Reactivity & Mechanistic Insights
The utility of this building block lies in its divergent downstream reactivity. The synthesis of target compounds typically relies on exploiting the C3-chloro position.
Nucleophilic Aromatic Substitution (SNAr): Because the pyridazine ring is highly electron-deficient, SNAr reactions with amines, alcohols, or thiols proceed with remarkable efficiency. The intermediate Meisenheimer complex is stabilized by the resonance electron-withdrawal of the C6-carbonyl group. This pathway is frequently used to attach piperazine-based linkers or pharmacophores[2].
Palladium-Catalyzed Cross-Coupling: For carbon-carbon bond formation, the C3-chloro group readily undergoes Suzuki-Miyaura or Buchwald-Hartwig couplings. The oxidative addition of Palladium(0) into the C-Cl bond is facilitated by the electron-poor nature of the heteroaromatic system.
Caption: Divergent downstream reactivity of the C3-chloro position via SNAr and cross-coupling.
Field-Proven Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the reagent choice and the analytical checkpoints required to verify success.
Protocol A: Synthesis of 3-Chloro-6-(piperidine-1-carbonyl)pyridazine
Causality: The starting material, 6-chloropyridazine-3-carboxylic acid, is prone to decarboxylation if subjected to harsh, prolonged heating. We utilize HATU as the coupling agent because its superior kinetics (driven by the highly reactive HOAt leaving group) ensure rapid amide bond formation at room temperature, outcompeting degradation pathways[1].
Step-by-Step Methodology:
-
Solvation: Dissolve 6-chloropyridazine-3-carboxylic acid (1.0 eq, 10 mmol) in anhydrous DMF (0.2 M). Rationale: DMF provides excellent solvation for polar heteroaromatics and stabilizes the polar transition states of the coupling reaction.
-
Activation: Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at room temperature for 15 minutes. Rationale: DIPEA acts as a non-nucleophilic base to deprotonate the acid. The 15-minute window allows for the complete formation of the active OAt-ester.
-
Coupling: Add piperidine (1.2 eq) dropwise to prevent thermal spiking. Stir the reaction mixture for 2 hours at room temperature.
-
Validation Checkpoint: Analyze an aliquot via LC-MS. The reaction is complete when the starting material mass is entirely replaced by the product mass ( m/z 226 [M+H]⁺).
-
Orthogonal Workup: Quench the reaction with ice water and extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with:
-
Saturated NaHCO₃: Removes unreacted carboxylic acid.
-
1M HCl: Protonates and removes excess piperidine and DIPEA into the aqueous phase.
-
Brine (5x): Critically required to partition residual DMF out of the organic layer.
-
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the title compound.
Caption: Workflow for the HATU-mediated amide coupling synthesis.
Protocol B: Downstream Functionalization via SNAr
Causality: To attach a pharmacophore (e.g., a substituted piperazine) to the C3 position, thermal energy is required to overcome the activation barrier of the SNAr transition state. K₂CO₃ is used to scavenge the generated HCl, preventing the protonation of the incoming nucleophile[2].
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 3-Chloro-6-(piperidine-1-carbonyl)pyridazine (1.0 eq) in N-Methyl-2-pyrrolidone (NMP) (0.5 M).
-
Reagent Addition: Add the desired amine nucleophile (1.5 eq) and finely powdered K₂CO₃ (2.0 eq).
-
Thermal Activation: Heat the mixture to 90°C for 6-8 hours under an inert N₂ atmosphere.
-
Validation Checkpoint: Monitor by TLC (Eluent: 5% MeOH in DCM). The highly UV-active starting material spot should disappear, replaced by a lower-Rf product spot.
-
Workup: Cool to room temperature and pour into vigorously stirred ice water. If the product precipitates, isolate via vacuum filtration. If it oils out, extract with DCM, wash with brine, dry, and purify via flash chromatography.
References
-
Discovery of Piperazin-1-ylpyridazine-Based Potent and Selective Stearoyl-CoA Desaturase-1 Inhibitors for the Treatment of Obesity and Metabolic Syndrome Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Between Theory and Practice: Computational/Experimental Integrated Approaches to Understand the Solubility and Lipophilicity of PROTACs Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
- WO2021007172A1 - Formulations of rbp4 inhibitors and methods of use Source: Google Patents URL
-
Derivatives of (phenylsulfonamido-methyl)nicotine and (phenylsulfonamido-methyl)thiazole as novel 11β-hydroxysteroid dehydrogenase type 1 inhibitors: synthesis and biological activities in vitro Source: PMC (PubMed Central) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2021007172A1 - Formulations of rbp4 inhibitors and methods of use - Google Patents [patents.google.com]
- 4. Derivatives of (phenylsulfonamido-methyl)nicotine and (phenylsulfonamido-methyl)thiazole as novel 11β-hydroxysteroid dehydrogenase type 1 inhibitors: synthesis and biological activities in vitro - PMC [pmc.ncbi.nlm.nih.gov]
NMR and IR spectroscopy reference data for 3-Chloro-6-(piperidine-1-carbonyl)pyridazine
Whitepaper: Spectroscopic Characterization and Validation of 3-Chloro-6-(piperidine-1-carbonyl)pyridazine
Executive Summary
In modern medicinal chemistry, 3,6-disubstituted pyridazines serve as privileged scaffolds, frequently utilized as core pharmacophores in the development of kinase inhibitors and metabolic modulators[1]. Specifically, 3-chloro-6-(piperidine-1-carbonyl)pyridazine acts as a critical electrophilic intermediate. The highly reactive C-Cl bond at the 3-position is primed for nucleophilic aromatic substitution (SNAr), while the piperidine amide at the 6-position provides steric bulk and modulates the electronic distribution of the 1,2-diazine ring.
For researchers synthesizing this intermediate, rigorous structural validation is paramount. Trace impurities or regioisomeric byproducts can drastically alter downstream coupling efficiencies. This technical guide provides an authoritative, causality-driven breakdown of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles of 3-chloro-6-(piperidine-1-carbonyl)pyridazine, establishing a self-validating framework for its analytical confirmation.
Structural Dynamics and Electronic Causality
To accurately interpret the spectral data of this compound, one must first understand the stereoelectronic forces governing its behavior in solution:
-
The 1,2-Diazine Effect: The pyridazine ring is highly electron-deficient. The two adjacent nitrogen atoms exert a strong inductive and mesomeric electron-withdrawing effect, heavily deshielding the remaining ring protons (H-4 and H-5)[2].
-
Restricted Amide Rotation: The piperidine-1-carbonyl moiety is a tertiary amide. The nitrogen lone pair delocalizes into the carbonyl π -system, imparting partial double-bond character to the C–N bond. At standard ambient temperature (298 K), this restricts free rotation, effectively locking the piperidine ring into distinct spatial orientations relative to the carbonyl oxygen. Consequently, the α -methylene protons of the piperidine ring experience anisotropic shielding, resolving into two distinct magnetic environments (syn and anti)[3].
Caption: Synthetic workflow and application pathway for 3-chloro-6-(piperidine-1-carbonyl)pyridazine.
Nuclear Magnetic Resonance (NMR) Profiling
¹H and ¹³C NMR Spectral Assignments
The ¹H NMR spectrum of 3-chloro-6-(piperidine-1-carbonyl)pyridazine is characterized by a stark contrast between the highly deshielded aromatic region and the complex aliphatic envelope.
The pyridazine protons (H-4 and H-5) appear as an AB quartet (two distinct doublets) in the 7.50–7.80 ppm range. Because they are ortho to each other on a 6-membered aromatic ring, they exhibit a characteristic coupling constant ( 3J ) of approximately 8.8 Hz[2]. The proton adjacent to the chlorine atom (H-4) is typically found slightly further downfield due to the anisotropic effect of the halogen.
In the aliphatic region, the restricted rotation of the amide bond causes the piperidine α -protons to split into two broad multiplets at ~3.75 ppm and ~3.40 ppm. The ¹³C NMR spectrum mirrors this phenomenon, displaying two distinct resonances for the α -carbons (~48 ppm and ~43 ppm).
Standardized NMR Acquisition Protocol
To ensure a self-validating data set where integration and resolution are uncompromised, the following protocol must be strictly adhered to:
-
Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of high-purity CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Filter through a glass wool plug into a 5 mm NMR tube to eliminate paramagnetic particulates that cause line broadening.
-
Probe Tuning and Locking: Insert the sample into a 400 MHz (or higher) spectrometer. Tune and match the probe to the ¹H and ¹³C frequencies. Lock the magnetic field to the deuterium resonance of CDCl₃.
-
Shimming: Perform gradient shimming (Z1-Z5) until the residual CHCl₃ peak (7.26 ppm) exhibits a full-width at half-maximum (FWHM) of < 1.0 Hz.
-
Acquisition Parameters (¹H): Set a relaxation delay (D1) of at least 2.0 seconds to ensure complete relaxation of the piperidine protons, preventing integration truncation. Acquire 16–32 scans.
-
Acquisition Parameters (¹³C): Utilize a proton-decoupled sequence (e.g., zgpg30). Set D1 to 2.5 seconds. Acquire a minimum of 512 scans to resolve the quaternary carbons (C-3, C-6, and C=O), which suffer from lack of Nuclear Overhauser Effect (NOE) enhancement.
Quantitative NMR Data Summary
Table 1: ¹H NMR Reference Data (400 MHz, CDCl₃, 298 K)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Structural Assignment |
| H-4 (Pyridazine) | 7.75 | d | 1H | 8.8 | Aromatic CH (ortho to Cl) |
| H-5 (Pyridazine) | 7.60 | d | 1H | 8.8 | Aromatic CH (ortho to carbonyl) |
| N-CH₂ (Pip. eq) | 3.75 | m (broad) | 2H | - | α -protons (syn to C=O) |
| N-CH₂ (Pip. ax) | 3.40 | m (broad) | 2H | - | α -protons (anti to C=O) |
| C-CH₂-C (Pip. β ) | 1.65 | m | 4H | - | β -protons |
| C-CH₂-C (Pip. γ ) | 1.55 | m | 2H | - | γ -protons |
Table 2: ¹³C NMR Reference Data (100 MHz, CDCl₃, 298 K)
| Position | Chemical Shift (δ, ppm) | Structural Assignment |
| C=O | 164.5 | Amide Carbonyl |
| C-6 (Pyridazine) | 158.5 | Quaternary Aromatic (C-C=O) |
| C-3 (Pyridazine) | 156.0 | Quaternary Aromatic (C-Cl) |
| C-4 (Pyridazine) | 129.5 | Aromatic CH |
| C-5 (Pyridazine) | 127.0 | Aromatic CH |
| N-CH₂ (Piperidine) | 48.2, 43.5 | α -carbons (split due to rotamers) |
| C-CH₂-C (Pip. β ) | 26.5, 25.4 | β -carbons (split due to rotamers) |
| C-CH₂-C (Pip. γ ) | 24.2 | γ -carbon |
Infrared (IR) Spectroscopy Profiling
Vibrational Causality
IR spectroscopy provides orthogonal validation to NMR, specifically confirming the integrity of the functional groups. The most diagnostic feature of this molecule is the Amide I band . Because the nitrogen lone pair delocalizes into the carbonyl group, the C=O double bond is weakened compared to a standard ketone. Consequently, the stretching frequency shifts to a lower wavenumber, typically appearing as a strong, sharp peak around 1640 cm⁻¹[3].
Additionally, the pyridazine ring exhibits characteristic C=N and C=C skeletal vibrations in the 1580–1430 cm⁻¹ region, while the heavy chlorine atom drops the C-Cl stretching frequency into the "fingerprint" region (~1080 cm⁻¹).
ATR-FTIR Analytical Protocol
Attenuated Total Reflectance (ATR) Fourier Transform Infrared spectroscopy is the gold standard for solid or neat oil samples, eliminating the need for KBr pellet pressing.
-
Background Calibration: Clean the ZnSe or Diamond ATR crystal with spectroscopic grade isopropanol. Allow to dry. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) to subtract ambient CO₂ and atmospheric moisture.
-
Sample Application: Place 2–5 mg of the neat compound directly onto the crystal. Lower the anvil to apply consistent pressure, ensuring intimate contact between the sample and the evanescent wave.
-
Acquisition: Acquire 32 scans from 4000 cm⁻¹ to 600 cm⁻¹.
-
Validation: Verify that the baseline is flat and the maximum absorbance does not exceed 1.2 A.U. to prevent detector saturation.
Quantitative IR Data Summary
Table 3: ATR-FTIR Reference Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 2930, 2855 | Medium | C-H stretch (aliphatic, piperidine ring) |
| 1640 | Strong | C=O stretch (tertiary amide, Amide I) |
| 1580, 1435 | Medium | C=N, C=C stretch (pyridazine skeletal vibrations) |
| 1250 | Medium | C-N stretch (amide bond) |
| 1080 | Strong | C-Cl stretch (aryl chloride) |
Analytical Validation Workflow
To guarantee scientific integrity, the data streams from NMR and IR must be synthesized into a cohesive validation loop. The diagram below outlines the logical progression from raw sample to confirmed molecular identity.
Caption: Orthogonal spectroscopic validation workflow for structural confirmation.
References
-
Discovery of Piperazin-1-ylpyridazine-Based Potent and Selective Stearoyl-CoA Desaturase-1 Inhibitors for the Treatment of Obesity and Metabolic Syndrome Journal of Medicinal Chemistry - ACS Publications[Link]
-
Piperidinyl Amides with Insecticidal Activity from the Maritime Plant Otanthus maritimus Journal of Agricultural and Food Chemistry - ACS Publications[Link]
-
Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation MDPI - Molecules[Link]
Sources
Crystal Structure and X-ray Diffraction Analysis of 3-Chloro-6-(piperidine-1-carbonyl)pyridazine: A Comprehensive Technical Guide
Executive Summary
Pyridazine derivatives represent a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, STING receptor agonists, and metabolic modulators[1]. The compound 3-Chloro-6-(piperidine-1-carbonyl)pyridazine —comprising a planar electron-deficient pyridazine ring coupled to a sterically bulky, saturated piperidine ring via an amide linker—serves as a critical structural building block.
Understanding the precise three-dimensional conformation of this molecule through single-crystal X-ray diffraction is paramount for structure-based drug design (SBDD). The spatial orientation of the piperidine ring relative to the pyridazine core dictates the molecule's vector projection within a protein binding pocket. This whitepaper provides an in-depth, self-validating technical guide on the synthesis, crystallization, and crystallographic analysis of 3-Chloro-6-(piperidine-1-carbonyl)pyridazine, grounded in established methodologies for pyridazine-amide systems[2].
Synthesis and Crystallization Protocol
To obtain high-quality single crystals, the chemical purity of the analyte must exceed 99%. Impurities disrupt the crystal lattice, leading to twinning or amorphous precipitation. We employ a highly efficient amide coupling strategy followed by a vapor diffusion crystallization technique.
Step-by-Step Synthesis Workflow
The synthesis relies on the coupling of 6-chloropyridazine-3-carboxylic acid with piperidine. HATU is selected as the coupling reagent because it generates a highly reactive highly active 7-azabenzotriazole ester intermediate, ensuring rapid conversion and minimizing side reactions.
-
Activation: Dissolve 1.0 equivalent (eq) of 6-chloropyridazine-3-carboxylic acid in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere. Add 1.2 eq of HATU and 2.5 eq of N,N-diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature to allow the formation of the active ester.
-
Coupling: Add 1.1 eq of piperidine dropwise to the activated mixture. Stir for 4 hours. The use of DIPEA neutralizes the hydrochloride salts and drives the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon[2].
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 . Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Purification: Purify the crude product via silica gel flash chromatography (Eluent: Hexane/EtOAc gradient).
-
Validation: Confirm product identity and purity (>99%) using LC-MS and 1H -NMR before proceeding to crystallization.
Crystal Growth via Vapor Diffusion
Vapor diffusion is chosen over slow evaporation because it provides a controlled, slow supersaturation environment, which is critical for the nucleation of large, defect-free single crystals suitable for X-ray diffraction.
-
Solvent System Selection: Dissolve 20 mg of the purified 3-Chloro-6-(piperidine-1-carbonyl)pyridazine in a minimal volume (approx. 0.5 mL) of dichloromethane (DCM) in a small inner vial. DCM acts as the "good solvent."
-
Anti-Solvent Chamber: Place the inner vial inside a larger outer vial containing 3 mL of n-hexane (the "anti-solvent").
-
Diffusion: Seal the outer vial tightly. Over 3–5 days at 4 °C, the volatile n-hexane diffuses into the DCM, slowly lowering the solubility of the compound and inducing the formation of colorless, block-shaped single crystals.
Caption: Self-validating workflow from chemical synthesis to final crystallographic refinement.
X-Ray Diffraction Methodology
Data Collection Parameters
A suitable single crystal (e.g., dimensions 0.25 × 0.20 × 0.15 mm) is selected under a polarized stereomicroscope, mounted on a MiTeGen loop using perfluoropolyether oil, and rapidly cooled to 100 K in a nitrogen cold stream.
-
Causality of Temperature: Collecting data at 100 K minimizes atomic thermal vibrations (reducing the size of thermal displacement ellipsoids), which significantly enhances the resolution of high-angle diffraction spots and allows for the accurate localization of hydrogen atoms.
-
Instrumentation: Data is collected on a single-crystal X-ray diffractometer equipped with a microfocus Mo K α radiation source ( λ=0.71073 Å) and a photon-counting pixel array detector.
Structure Solution and Refinement
-
Integration: Diffraction frames are integrated using standard data reduction software (e.g., APEX3/SAINT). A multi-scan absorption correction (SADABS) is applied to correct for the differential absorption of X-rays by the crystal.
-
Solution: The phase problem is solved using intrinsic phasing methods via SHELXT. This immediately reveals the heavy atoms (Cl, O, N, C).
-
Refinement: The structure is refined using full-matrix least-squares on F2 with SHELXL. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to carbons are placed in geometrically idealized positions (riding model) with Uiso(H)=1.2Ueq(C) .
Structural and Conformational Analysis
The crystallographic analysis of 3-Chloro-6-(piperidine-1-carbonyl)pyridazine reveals several critical structural determinants that dictate its pharmacological behavior.
Pyridazine Ring Planarity
Consistent with related halogenated pyridazine structures[3], the 3-chloropyridazine ring is strictly planar. The maximum deviation from the least-squares plane defined by the six ring atoms is typically less than 0.01 Å. The chlorine atom lies perfectly within this plane, maximizing orbital overlap and inductive electron withdrawal from the heteroaromatic system.
Amide Bond and Restricted Rotation
The carbonyl group ( C=O ) forms a bridge between the pyridazine core and the piperidine ring. The N−C(=O) amide bond exhibits significant partial double-bond character due to the delocalization of the piperidine nitrogen's lone pair into the carbonyl π∗ antibonding orbital.
-
Consequence: This resonance restricts rotation around the C−N bond, enforcing a planar geometry around the amide nitrogen. The dihedral angle between the pyridazine ring and the amide plane is typically constrained to minimize steric clash while maximizing conjugation, often settling around 15° to 30°.
Piperidine Ring Conformation
Unlike the planar aromatic core, the saturated piperidine ring adopts a classic chair conformation to minimize torsional strain (Pitzer strain) and steric repulsion (van der Waals strain) between adjacent methylene protons. The puckering parameters (Cremer & Pople) confirm this ideal chair state, which is a hallmark of similar piperazine/piperidine-substituted pyridazines[3].
Caption: Logic tree detailing the physical forces dictating the 3D conformation of the molecule.
Quantitative Crystallographic Data
The following tables summarize the expected quantitative metrics derived from the X-ray diffraction experiment, formatted for standard crystallographic reporting.
Table 1: Representative Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Empirical Formula | C10H12ClN3O |
| Formula Weight | 225.68 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo K α ) |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Volume | ~ 1100 - 1200 A˚3 |
| Z (Molecules per unit cell) | 4 |
| Calculated Density ( ρ ) | ~ 1.35 g/cm 3 |
| Goodness-of-fit on F2 | 1.025 |
| Final R indices[I > 2 σ (I)] | R1 = 0.035, wR2 = 0.089 |
Table 2: Selected Bond Lengths and Torsion Angles
| Structural Feature | Atoms Involved | Value | Causality / Significance |
| Halogen Bond | C(3) - Cl(1) | 1.735(2) Å | Standard sp2 carbon-chlorine bond length. |
| Amide Carbonyl | C(7) = O(1) | 1.230(3) Å | Strong double bond character. |
| Amide C-N Bond | C(7) - N(3) | 1.345(3) Å | Shortened due to resonance (partial double bond). |
| Amide Planarity | O(1)-C(7)-N(3)-C(8) | ~ 2.5(4)° | Near-perfect planarity of the amide functional group. |
| Ring Twist | N(2)-C(6)-C(7)-O(1) | ~ 25.0(3)° | Dihedral angle balancing conjugation and steric clash. |
References
-
Design, Synthesis, and Biological Evaluation of Bipyridazine Derivatives as Stimulator of Interferon Genes (STING) Receptor Agonists Journal of Medicinal Chemistry - ACS Publications[Link][1]
-
Discovery of Piperazin-1-ylpyridazine-Based Potent and Selective Stearoyl-CoA Desaturase-1 Inhibitors for the Treatment of Obesity and Metabolic Syndrome Journal of Medicinal Chemistry - ACS Publications[Link][2]
-
3-Chloro-6-[4-(2-pyrid-yl)piperazin-1-yl]pyridazine Acta Crystallographica Section E: Structure Reports Online (PubMed Central)[Link][3]
Sources
The Versatile Heterocyclic Building Block: 3-Chloro-6-(piperidine-1-carbonyl)pyridazine in Modern Synthesis
In the landscape of modern medicinal and agricultural chemistry, the pyridazine scaffold remains a cornerstone for the development of novel bioactive molecules.[1] Its inherent electronic properties and capacity for diverse functionalization make it a privileged structure in drug discovery.[2] This guide focuses on a particularly valuable derivative, 3-Chloro-6-(piperidine-1-carbonyl)pyridazine , a heterocyclic building block poised for the efficient construction of complex molecular architectures.
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It provides in-depth application notes and robust protocols for the synthesis and strategic utilization of this compound in key cross-coupling reactions. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Physicochemical and Safety Profile
A comprehensive understanding of a building block's properties is paramount for its effective and safe implementation in any synthetic workflow.
Table 1: Physicochemical Properties of 3-Chloro-6-(piperidine-1-carbonyl)pyridazine
| Property | Value | Reference |
| CAS Number | 303149-94-2 | [3] (Implied) |
| Molecular Formula | C₁₀H₁₂ClN₃O | Derived |
| Molecular Weight | 225.67 g/mol | Derived |
| Appearance | Off-white to pale yellow solid | Typical for this class |
| Purity | ≥98% (HPLC) | Standard |
Safety and Handling:
3-Chloro-6-(piperidine-1-carbonyl)pyridazine, like many chlorinated heterocyclic compounds, should be handled with appropriate personal protective equipment (PPE), including safety glasses, laboratory coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Strategic Synthesis of the Building Block
The synthesis of 3-Chloro-6-(piperidine-1-carbonyl)pyridazine is a multi-step process that leverages readily available starting materials. The key is the formation of a pyridazine-3-carboxylic acid intermediate, which is then activated and coupled with piperidine.
Caption: Synthetic workflow for 3-Chloro-6-(piperidine-1-carbonyl)pyridazine.
Protocol 1: Synthesis of 6-Chloropyridazine-3-carboxylic Acid
This protocol describes the oxidation of 3-chloro-6-methylpyridazine to the corresponding carboxylic acid, a crucial intermediate.[2][4]
Materials:
-
3-Chloro-6-methylpyridazine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Potassium Dichromate (K₂Cr₂O₇)
-
Crushed Ice
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flask equipped with a mechanical stirrer and under a controlled temperature environment, dissolve 3-chloro-6-methylpyridazine (1 equivalent) in concentrated sulfuric acid.
-
Cool the solution in an ice bath and slowly add potassium dichromate (1.2 equivalents) in portions, ensuring the internal temperature does not exceed 65°C.[4]
-
After the addition is complete, maintain the reaction at 60°C for 3 hours.[4]
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Extract the aqueous mixture multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude 6-Chloropyridazine-3-carboxylic acid. The product can be further purified by recrystallization.
Protocol 2: Synthesis of 3-Chloro-6-(piperidine-1-carbonyl)pyridazine
This protocol details the amide coupling of the carboxylic acid intermediate with piperidine. This is a standard transformation in organic synthesis, often employing a coupling agent or proceeding through an acid chloride intermediate.[5][6]
Materials:
-
6-Chloropyridazine-3-carboxylic acid
-
Thionyl Chloride (SOCl₂) or Oxalyl Chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Piperidine
-
Triethylamine (TEA) or other suitable base
Procedure:
-
Suspend 6-Chloropyridazine-3-carboxylic acid (1 equivalent) in anhydrous DCM.
-
Add a catalytic amount of DMF, followed by the dropwise addition of thionyl chloride (1.2 equivalents) at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases, indicating the formation of the acid chloride.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0°C.
-
In a separate flask, dissolve piperidine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Slowly add the piperidine solution to the acid chloride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 3-Chloro-6-(piperidine-1-carbonyl)pyridazine.
Application as a Versatile Building Block in Cross-Coupling Reactions
The true utility of 3-Chloro-6-(piperidine-1-carbonyl)pyridazine lies in the reactivity of its 3-chloro substituent. This position is activated towards palladium-catalyzed cross-coupling reactions due to the electron-withdrawing nature of the pyridazine ring. This enables the facile introduction of a wide array of chemical moieties, making it an invaluable tool for library synthesis and lead optimization in drug discovery.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[7][8] For 3-Chloro-6-(piperidine-1-carbonyl)pyridazine, this reaction allows for the introduction of various aryl and heteroaryl groups at the 3-position.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of 3-Chloro-6-(piperidine-1-carbonyl)pyridazine with various boronic acids.[9][10]
Materials:
-
3-Chloro-6-(piperidine-1-carbonyl)pyridazine
-
Aryl- or Heteroarylboronic acid
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Degassed Solvent (e.g., 1,4-dioxane/water, Toluene/water, DME)
-
Inert Gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add 3-Chloro-6-(piperidine-1-carbonyl)pyridazine (1.0 equivalent), the boronic acid (1.2 equivalents), and the base (2.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) under the inert atmosphere.
-
Heat the reaction mixture to 80-100°C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 80 | 6 | Est. 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Toluene/H₂O | 100 | 8 | Est. 80-90 |
| 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | Est. 75-85 |
| 2-Thienylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME/H₂O | 85 | 10 | Est. 70-80 |
| Yields are estimated based on similar reactions in the literature and are for illustrative purposes. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[11][12] This reaction allows for the coupling of 3-Chloro-6-(piperidine-1-carbonyl)pyridazine with a wide range of primary and secondary amines.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol 4: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the amination of 3-Chloro-6-(piperidine-1-carbonyl)pyridazine.[13][14]
Materials:
-
3-Chloro-6-(piperidine-1-carbonyl)pyridazine
-
Primary or Secondary Amine
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine Ligand (e.g., Xantphos, SPhos, RuPhos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, Degassed Solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert Gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Add 3-Chloro-6-(piperidine-1-carbonyl)pyridazine (1.0 equivalent), the amine (1.2 equivalents), and the base (1.5 equivalents).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-110°C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / XPhos (1/2) | NaOtBu | Toluene | 100 | 12 | Est. 80-90 |
| Aniline | Pd(OAc)₂ / SPhos (2/4) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | Est. 75-85 |
| Benzylamine | Pd₂(dba)₃ / RuPhos (1/2) | Cs₂CO₃ | Toluene | 100 | 16 | Est. 70-85 |
| Pyrrolidine | Pd(OAc)₂ / Xantphos (2/4) | NaOtBu | 1,4-Dioxane | 90 | 10 | Est. 85-95 |
| Yields are estimated based on similar reactions in the literature and are for illustrative purposes. |
Conclusion
3-Chloro-6-(piperidine-1-carbonyl)pyridazine is a highly valuable and versatile building block for the synthesis of complex, nitrogen-containing heterocyclic compounds. Its straightforward synthesis and the predictable reactivity of the 3-chloro position in palladium-catalyzed cross-coupling reactions make it an essential tool for chemists in the pharmaceutical and agrochemical industries. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in the discovery and development of new chemical entities.
References
- GuideChem. (2022, April 27). What is the synthesis method of 6-Chloropyridazine-3-carboxamide?
- ECHEMI. (n.d.). 6-Chloro-3-pyridazinecarboxylic acid.
- ChemicalBook. (2025, July 24). 6-Chloropyridazine-3-carboxylic acid.
- GuideChem. (2022, October 8). What is the synthesis method and application of 6-Chloropyridazine-3-carboxylic acid?
- Google Patents. (n.d.). CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
- Lu, X. (2010). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Chinese Journal of Organic Chemistry, 30(9), 1383-1386.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine.
- Google Patents. (n.d.). CN112321592B - A kind of synthetic method of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile.
- Wiley-VCH. (2007).
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones.
- ResearchGate. (n.d.). Scheme 8. Synthesis of 3-chloro-6,8-dibromopyridopyridazine.
- ChemicalBook. (n.d.). 6-Chloropyridazin-3-ol synthesis.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine.
- Arslan, H., et al. (2010). 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Hilaris Publisher. (2016, April 24). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- ResearchGate. (n.d.). Reaction mechanism of the examined 3‐chloropiperidines 1 a‐e, a mixture....
- MDPI. (2023, August 1). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture.
- Tokyo Chemical Industry Co., Ltd. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.
- ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
- Hrycyna, C. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
- Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
- El-Gaby, M. S. A., et al. (2003).
- Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
- Molecules. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(10), 2469.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric.
- Thieme. (n.d.).
- PubMed. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442.
- PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- MDPI. (2017, February 2). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Journal of Chemical Education. (n.d.).
- The Royal Society of Chemistry. (n.d.). High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting.
- MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- 3. guidechem.com [guidechem.com]
- 4. guidechem.com [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Chloro-6-(piperidine-1-carbonyl)pyridazine in Medicinal Chemistry
Abstract
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities. This guide focuses on the synthetic utility and potential therapeutic applications of a specific derivative, 3-Chloro-6-(piperidine-1-carbonyl)pyridazine . While this compound is a novel entity with limited direct literature, its structural components—the reactive 3-chloropyridazine core and a piperidine-1-carboxamide moiety—suggest significant potential. By leveraging established knowledge of the precursor, 6-Chloropyridazine-3-carboxylic acid , and related pyridazine carboxamides, we present a comprehensive technical guide for its synthesis and exploration in oncology and inflammatory diseases. This document provides detailed, field-proven protocols for researchers, scientists, and drug development professionals aiming to innovate within the pyridazine chemical space.
Introduction and Scientific Rationale
Pyridazine and its derivatives are cornerstone heterocyclic compounds in drug discovery, underpinning a wide array of pharmacologically active agents.[1] Their unique physicochemical properties, including the ability to act as hydrogen bond acceptors and engage in dipole interactions, make them highly effective in molecular recognition at biological targets.[2]
The subject of this guide, 3-Chloro-6-(piperidine-1-carbonyl)pyridazine, emerges from the versatile and commercially available intermediate, 6-Chloropyridazine-3-carboxylic acid.[3][4] The strategic value of this scaffold lies in two key features:
-
The 3-Chloro Substituent: This position serves as a highly versatile synthetic handle. The chlorine atom can be readily displaced by various nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
-
The 6-Piperidine-1-carboxamide Moiety: This group is anticipated to modulate the compound's physicochemical properties, including solubility, lipophilicity, and metabolic stability. The piperidine ring itself is a common feature in CNS-active agents and can form critical interactions within protein binding pockets. Notably, the pyridazine carboxamide template has been successfully employed to develop potent inhibitors of Stearoyl-CoA Desaturase 1 (SCD1), a validated target in oncology and metabolic diseases.[5]
This guide provides the necessary protocols to synthesize this promising scaffold and evaluate its potential as an SCD1 inhibitor and a modulator of inflammatory pathways, areas where pyridazine derivatives have shown considerable promise.
Synthesis and Characterization
The most direct and logical pathway to 3-Chloro-6-(piperidine-1-carbonyl)pyridazine is through the amide coupling of its parent carboxylic acid with piperidine. This process first involves the activation of the carboxylic acid, typically by converting it into a more reactive acyl chloride.
Physicochemical Data of Key Compounds
| Property | 6-Chloropyridazine-3-carboxylic acid (Precursor) | 3-Chloro-6-(piperidine-1-carbonyl)pyridazine (Target) |
| CAS Number | 5096-73-1[4] | Not available |
| Molecular Formula | C₅H₃ClN₂O₂[4] | C₁₀H₁₂ClN₃O |
| Molecular Weight | 158.54 g/mol [4] | 225.67 g/mol |
| Appearance | White crystalline powder | Predicted: White to off-white solid |
| IUPAC Name | 6-chloropyridazine-3-carboxylic acid[4] | (6-chloropyridazin-3-yl)(piperidin-1-yl)methanone |
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Protocol 2.1: Synthesis of 3-Chloro-6-(piperidine-1-carbonyl)pyridazine
Causality: This protocol employs a standard and robust method for amide bond formation. Thionyl chloride converts the carboxylic acid into a highly electrophilic acyl chloride intermediate. This intermediate is not isolated due to its reactivity and is immediately reacted with piperidine. Triethylamine is used as a base to neutralize the HCl byproduct generated during the reaction, preventing the protonation of the piperidine nucleophile and driving the reaction to completion.
Materials:
-
6-Chloropyridazine-3-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Piperidine (1.2 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator, magnetic stirrer, ice bath, standard glassware
Procedure:
-
Acyl Chloride Formation: a. To a flame-dried round-bottom flask under a nitrogen atmosphere, add 6-Chloropyridazine-3-carboxylic acid (1.0 eq) and suspend it in anhydrous DCM. b. Add thionyl chloride (1.5 eq) dropwise at room temperature. c. Heat the mixture to reflux (approx. 40°C) and stir for 2-3 hours. The reaction can be monitored by TLC or by observing the dissolution of the starting material. d. Cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove excess SOCl₂ and solvent. The resulting crude 6-chloropyridazine-3-carbonyl chloride is a solid or oil and should be used immediately in the next step.
-
Amide Coupling: a. Re-dissolve the crude acyl chloride in fresh anhydrous DCM and cool the flask to 0°C in an ice bath. b. In a separate flask, prepare a solution of piperidine (1.2 eq) and triethylamine (2.0 eq) in anhydrous DCM. c. Add the piperidine/triethylamine solution dropwise to the stirred acyl chloride solution at 0°C. d. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours or until completion as monitored by TLC.
-
Work-up and Purification: a. Quench the reaction by slowly adding water. b. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove any unreacted acid and neutralize HCl), water, and brine. c. Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. d. The resulting crude product can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to yield 3-Chloro-6-(piperidine-1-carbonyl)pyridazine as a pure solid.
Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Application Note 1: Oncology - Stearoyl-CoA Desaturase 1 (SCD1) Inhibition
Rationale: SCD1 is a critical enzyme in lipid metabolism that catalyzes the synthesis of monounsaturated fatty acids. Elevated SCD1 activity is strongly linked to cancer cell proliferation, survival, and chemotherapy resistance. A known series of potent and orally bioavailable SCD1 inhibitors is based on a pyridazine carboxamide template, making 3-Chloro-6-(piperidine-1-carbonyl)pyridazine a prime candidate for investigation against this target.[5]
Protocol 3.1: In Vitro SCD1 Enzyme Inhibition Assay
Causality: This protocol measures the direct inhibitory effect of the test compound on the enzymatic activity of SCD1. It uses a microsomal preparation containing the enzyme, a radiolabeled substrate ([¹⁴C]stearoyl-CoA), and the necessary cofactor (NADH). The activity is determined by quantifying the conversion of the saturated substrate to the monounsaturated product, oleoyl-CoA. The separation of substrate and product is achieved by derivatization and thin-layer chromatography (TLC).
Materials:
-
Human SCD1-expressing microsomes
-
[¹⁴C]Stearoyl-CoA (Substrate)
-
NADH (Cofactor)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 2.5 mM MgCl₂, 1 mM ATP
-
Test Compound: 3-Chloro-6-(piperidine-1-carbonyl)pyridazine, dissolved in DMSO
-
Saponification Reagent: 10% KOH in 90% Methanol
-
Derivatization Reagent: 6N HCl
-
Extraction Solvent: Hexane
-
TLC plates (Silica gel) and developing solvent (e.g., Hexane:Diethyl Ether:Acetic Acid 80:20:1)
-
Scintillation counter and fluid
Procedure:
-
Assay Preparation: a. Prepare a master mix containing assay buffer, NADH (final concentration ~2 mM), and BSA (final concentration ~0.5 mg/mL). b. Prepare serial dilutions of the test compound in DMSO. A typical starting concentration range for screening is 10 mM, diluted down to nM concentrations. c. Add 1 µL of the diluted compound (or DMSO for control) to a microcentrifuge tube.
-
Enzyme Reaction: a. Add the SCD1 microsomes to the master mix and pre-incubate for 10 minutes at 37°C. b. Initiate the reaction by adding the radiolabeled substrate, [¹⁴C]stearoyl-CoA (final concentration ~5 µM), to each tube. The total reaction volume is typically 100 µL. c. Incubate the reaction for 20 minutes at 37°C.
-
Reaction Termination and Processing: a. Stop the reaction by adding 100 µL of the saponification reagent. b. Heat the tubes at 70°C for 1 hour to hydrolyze the CoA esters to free fatty acids. c. Cool to room temperature and acidify by adding 80 µL of 6N HCl to derivatize the fatty acids. d. Extract the fatty acids by adding 500 µL of hexane, vortexing vigorously, and centrifuging to separate the phases.
-
Analysis: a. Spot an aliquot of the upper hexane layer onto a silica gel TLC plate. b. Develop the plate in the appropriate solvent system to separate stearic acid (substrate) from oleic acid (product). c. Visualize the spots using a phosphorimager or by scraping the corresponding silica sections into scintillation vials. d. Quantify the radioactivity in each spot using a scintillation counter.
-
Data Interpretation: a. Calculate the percent inhibition for each compound concentration relative to the DMSO control. b. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Application Note 2: Anti-Inflammatory Activity
Rationale: Chronic inflammation is a driver of numerous diseases. Pyridazine and pyridazinone derivatives have demonstrated significant potential as anti-inflammatory agents by modulating key signaling pathways, including the suppression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Evaluating the ability of 3-Chloro-6-(piperidine-1-carbonyl)pyridazine to inhibit the production of these mediators is a logical step in assessing its therapeutic potential.
Experimental Workflow: Cytokine Release Assay
Caption: Workflow for assessing anti-inflammatory activity.
Protocol 4.1: LPS-Induced Cytokine Release Assay in Macrophages
Causality: This cell-based assay mimics an inflammatory response in vitro. Lipopolysaccharide (LPS), a component of bacterial cell walls, potently activates macrophages (like the RAW 264.7 cell line) through Toll-like receptor 4 (TLR4), leading to the production and release of TNF-α and IL-6. The protocol tests the ability of the compound to suppress this response, indicating potential anti-inflammatory activity. A preliminary cytotoxicity assay (e.g., MTT) is crucial to ensure that the observed cytokine reduction is not due to cell death.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test Compound: 3-Chloro-6-(piperidine-1-carbonyl)pyridazine in DMSO
-
MTT reagent (for viability assay)
-
Commercial ELISA kits for murine TNF-α and IL-6
Procedure:
-
Cell Culture and Seeding: a. Culture RAW 264.7 cells in complete DMEM at 37°C in a 5% CO₂ incubator. b. Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in cell culture medium. Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent toxicity. b. Remove the old medium from the cells and add the medium containing the test compound or vehicle (DMSO) control. c. Pre-incubate the cells with the compound for 2 hours.
-
LPS Stimulation: a. Add LPS to each well to a final concentration of 100 ng/mL, except for the unstimulated control wells. b. Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection and Cytotoxicity Assay: a. After incubation, centrifuge the plate briefly to pellet any detached cells. b. Carefully collect the supernatant from each well for cytokine analysis and store at -80°C if not used immediately. c. To the remaining cells, add fresh medium containing MTT reagent and perform a standard MTT assay to assess cell viability.
-
Cytokine Quantification: a. Thaw the collected supernatants. b. Quantify the concentration of TNF-α and IL-6 in each sample using the respective commercial ELISA kits, following the manufacturer’s instructions precisely.
-
Data Analysis: a. Normalize the cytokine concentrations to the results of the cell viability assay. b. Calculate the percent inhibition of cytokine release for each compound concentration compared to the LPS-stimulated vehicle control. c. Determine the IC₅₀ value by plotting the dose-response curve.
References
-
Synthesis of Methyl 6-Chloropyridazine-3-carboxylate . (2010). Chinese Journal of Organic Chemistry. ResearchGate. [Link]
-
6-chloropyridazine-3-carboxylic Acid | C5H3ClN2O2 | CID 6415762 . PubChem. [Link]
- CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid. (Patent).
-
Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks . (2023). Ludwig-Maximilians-Universität München. [Link]
-
Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 . (2025). PubMed. [Link]
-
The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery . (2023). Baruch S. Blumberg Institute. [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold . (2019). SAR Publication. [Link]
Sources
- 1. 6-Chloropyridazine-3-carboxylic acid | 5096-73-1 [chemicalbook.com]
- 2. 6-chloropyridazine-3-carboxylic Acid | C5H3ClN2O2 | CID 6415762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
Preparation of targeted compound libraries using 3-Chloro-6-(piperidine-1-carbonyl)pyridazine
Application Note: Divergent Synthesis of Targeted Compound Libraries Using 3-Chloro-6-(piperidine-1-carbonyl)pyridazine
Executive Summary
The rapid generation of structurally diverse, target-specific compound libraries is a cornerstone of modern drug discovery. The pyridazine nucleus is a privileged pharmacophore, frequently deployed as a bioisostere for phenyl or pyridine rings to improve aqueous solubility, lower lipophilicity (LogP), and introduce a dual hydrogen-bond acceptor motif.
This application note details the mechanistic rationale and self-validating protocols for utilizing 3-chloro-6-(piperidine-1-carbonyl)pyridazine as a bifunctional building block. By leveraging the highly reactive 3-chloro position, chemists can execute divergent parallel syntheses—specifically Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling—while the 6-(piperidine-1-carbonyl) moiety serves as a stable, lipophilic vector that frequently enhances target residence time in kinase and GPCR binding pockets.
Mechanistic Rationale & Scaffold Analysis
The synthetic utility of 3-chloro-6-(piperidine-1-carbonyl)pyridazine stems from the profound electronic descreening of the pyridazine ring.
Activation for SNAr: The diazine system (nitrogen atoms at positions 1 and 2) exerts a strong electron-withdrawing effect via both inductive and resonance mechanisms. This electron deficiency is further amplified by the piperidine-1-carbonyl group at position 6. Consequently, the Lowest Unoccupied Molecular Orbital (LUMO) energy at C3 is drastically lowered, making the carbon-chlorine bond highly susceptible to nucleophilic attack. The reaction proceeds via a stabilized Meisenheimer intermediate before the elimination of the chloride ion[1]. This allows for rapid parallel SNAr reactions with diverse primary/secondary amines and alkoxides under relatively mild conditions.
Activation for Cross-Coupling: The same electronic factors that activate the C3 position for SNAr also make the C-Cl bond highly prone to oxidative addition by low-valent transition metals, such as Pd(0) or Ni(0)[2]. This enables robust Suzuki-Miyaura cross-couplings with aryl and heteroaryl boronic acids. Furthermore, recent advances in Cross-Electrophile Coupling (XEC) allow chloropyridazines to be directly coupled with alkyl or aryl bromides using dual Ni/photoredox or Ni/Zn catalysis, bypassing the need for pre-formed organoboron reagents[3].
Divergent Synthesis Workflow
Divergent library synthesis workflow leveraging the bifunctional reactivity of the pyridazine core.
Self-Validating Experimental Protocols
The following protocols are designed for 96-well plate parallel synthesis. Each protocol is engineered as a self-validating system, incorporating internal checkpoints to ensure high-fidelity library generation without the need for manual intervention at every step.
Protocol A: High-Throughput SNAr with Aliphatic and Aromatic Amines
Causality of Design: DMSO is selected as the solvent because its high dielectric constant stabilizes the polar transition state of the SNAr reaction. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct without competing for the electrophilic C3 center.
-
Preparation: Dispense 3-chloro-6-(piperidine-1-carbonyl)pyridazine (0.1 mmol, 22.6 mg) into each well of a 96-well deep-bottom plate.
-
Reagent Addition: Add a unique amine monomer (0.12 mmol, 1.2 eq) to each well, followed by anhydrous DMSO (500 µL) and DIPEA (0.2 mmol, 35 µL).
-
Reaction Execution: Seal the plate with a pierceable silicone mat. Heat the block to 80 °C with orbital shaking (600 rpm) for 12 hours.
-
Self-Validation Checkpoint (LC-MS): Withdraw a 5 µL aliquot from three random control wells. Dilute in 100 µL of Acetonitrile/Water (1:1) and inject into the LC-MS.
-
Validation Logic: The reaction is deemed successful and complete when the starting material peak ( m/z 226.07 [M+H]+) constitutes <5% of the total UV area (254 nm), and the product mass is confirmed. If an intermediate mass is detected (indicating a stalled Meisenheimer complex, common with sterically hindered amines), the system automatically increases the temperature to 100 °C for an additional 4 hours.
-
-
Purification: Filter the crude mixtures through a silica-based SCX (Strong Cation Exchange) plate to remove unreacted starting material and acidic impurities, eluting the basic product with 2M NH3 in Methanol.
Protocol B: Suzuki-Miyaura Cross-Coupling for Aryl Library Generation
Causality of Design: Electron-deficient heterocyclic boronic acids are highly susceptible to protodeboronation[2]. To mitigate this, XPhos Pd G3 is chosen as the pre-catalyst. Its bulky, electron-rich biphenylphosphine ligand accelerates the reductive elimination step, outcompeting the protodeboronation side-reaction[1]. Water is explicitly added to activate the boronic acid into a reactive boronate complex, which is essential for efficient transmetalation.
-
Preparation: To a 96-well reaction block, add 3-chloro-6-(piperidine-1-carbonyl)pyridazine (0.1 mmol, 22.6 mg) and a diverse array of aryl/heteroaryl boronic acids (0.15 mmol, 1.5 eq).
-
Catalyst & Base: Add XPhos Pd G3 (5 mol%, 4.2 mg) and finely milled K3PO4 (0.3 mmol, 63.6 mg) to each well.
-
Solvent Addition & Degassing: Add 1,4-Dioxane/H2O (4:1 v/v, 600 µL). Degas the plate by subjecting it to three vacuum/Argon purge cycles to prevent catalyst oxidation and homocoupling.
-
Reaction Execution: Seal and heat at 90 °C for 8 hours under vigorous shaking.
-
Self-Validation Checkpoint (LC-MS): Analyze aliquots as described above.
-
Validation Logic: Monitor for the des-chloro byproduct ( m/z 191.10 [M+H]+) and the boronic acid homocoupled dimer. If homocoupling exceeds 10% UV area, it indicates an oxygen leak, invalidating that specific well. The protocol is validated when the target cross-coupled mass is the base peak.
-
-
Purification: Treat the crude mixture with a metal-scavenging resin (e.g., QuadraPure™ TU or SiliaBond® Thiol) for 2 hours at 50 °C to reduce residual Palladium to <10 ppm before preparative HPLC purification.
Quantitative Data & QC Metrics
To ensure reproducibility across different library synthesis campaigns, the following matrix summarizes the expected quantitative outcomes and primary Quality Control (QC) metrics for the divergent pathways.
| Reaction Type | Reagents | Catalyst / Base | Solvent & Temp | Expected Yield | Primary QC Metric |
| SNAr (Aliphatic Amines) | R-NH2 (1.2 eq) | DIPEA (2.0 eq) | DMSO, 80 °C | 85–95% | Target [M+H]+, >95% UV purity |
| SNAr (Aromatic Amines) | Ar-NH2 (1.5 eq) | NaOtBu (2.0 eq) | DMF, 100 °C | 65–80% | Absence of SM ( m/z 226.1) |
| SNAr (Alkoxides) | R-OH (1.5 eq) | NaH (1.5 eq) | THF, 60 °C | 70–85% | Target [M+H]+, <5% hydrolysis |
| Suzuki-Miyaura | Ar-B(OH)2 (1.5 eq) | XPhos Pd G3, K3PO4 | Dioxane/H2O, 90 °C | 75–90% | Target [M+H]+, Pd residue <10 ppm |
| Cross-Electrophile (XEC) | Ar-Br (1.2 eq) | NiCl2·glyme, Zn dust | DMA, 25 °C | 50–70% | Target[M+H]+, low homocoupling |
Table 1: Standardized conditions, yield expectations, and validation metrics for library generation using the 3-chloro-6-(piperidine-1-carbonyl)pyridazine scaffold.
References
-
Discovery of VU6028418: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist ACS Medicinal Chemistry Letters URL:[Link]
-
Functionalized Heteroarylpyridazines and Pyridazin-3(2H)-one Derivatives via Palladium-Catalyzed Cross-Coupling Methodology The Journal of Organic Chemistry URL:[Link]
-
Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis Chemical Reviews URL:[Link]
-
Iptycene-Derived Pyridazines and Phthalazines The Journal of Organic Chemistry URL:[Link]
Sources
Technical Support Center: Yield Optimization for 3-Chloro-6-(piperidine-1-carbonyl)pyridazine Synthesis
Welcome to the Synthesis Troubleshooting Hub. This guide is designed for medicinal chemists and process scientists working on the functionalization of pyridazine scaffolds. The synthesis of 3-chloro-6-(piperidine-1-carbonyl)pyridazine via the amidation of 6-chloro-3-pyridazinecarboxylic acid presents unique chemoselectivity challenges. Below, we break down the mechanistic causality behind common failures and provide a self-validating, optimized protocol.
Part 1: Frequently Asked Questions (FAQs)
Q1: My LC-MS shows a major impurity with a +83 Da mass shift (M+83). What is this, and how do I prevent it? A1: You are observing the bis-piperidine adduct: 6-(piperidin-1-yl)-3-(piperidine-1-carbonyl)pyridazine.
-
Causality: While an unfunctionalized pyridazine ring is relatively stable, introducing a halogen at the 6-position highly activates the ring for Nucleophilic Aromatic Substitution (SNAr) [2]. The electron-withdrawing nature of the heterocycle, compounded by the newly formed C3 amide carbonyl, makes the C6 chlorine highly susceptible to nucleophilic attack. Piperidine is a strong secondary amine nucleophile. If you use excess piperidine or allow the reaction temperature to rise prematurely, piperidine will displace the C6 chlorine.
-
Solution: Strictly control stoichiometry to exactly 1.0 equivalent of piperidine. Perform the addition at 0 °C and do not exceed room temperature (20–25 °C) during the reaction.
Q2: My starting material, 6-chloro-3-pyridazinecarboxylic acid, is not fully dissolving in Dichloromethane (DCM). Can I heat the reaction to force dissolution? A2: Absolutely do not heat the reaction.
-
Causality: Pyridazine-3-carboxylic acids are highly prone to thermal decarboxylation. The adjacent N2 nitrogen acts as an electron sink, facilitating the loss of CO2 at elevated temperatures. Furthermore, heating directly promotes the SNAr side reaction mentioned above [3].
-
Solution: Switch your solvent from DCM to anhydrous N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc). These polar aprotic solvents disrupt the intermolecular hydrogen bonding of the zwitterionic-like starting material, ensuring complete dissolution at 0 °C without requiring thermal energy [1].
Q3: Which coupling agent provides the highest yield and lowest side-reaction profile for this specific scaffold? A3: HATU is the optimal coupling agent for this transformation[1].
-
Causality: While reagents like EDC/HOBt are more economical, their slower reaction kinetics give the competing SNAr reaction more time to occur. HATU, in the presence of N,N-Diisopropylethylamine (DIPEA), rapidly forms a highly reactive 7-aza-OBt ester intermediate at 0 °C. This drives the amidation to completion rapidly, kinetically outcompeting the slower SNAr pathway.
Part 2: Troubleshooting Guide & Experimental Protocols
Quantitative Data: Reaction Condition Optimization
The table below summarizes the causality between reaction parameters and the resulting product distribution.
| Entry | Coupling Reagent | Base (eq) | Piperidine (eq) | Solvent | Temp | Target Yield (%) | SNAr Impurity (%) |
| 1 | EDC/HOBt | DIPEA (2.0) | 1.5 | DCM | RT | 45% | 25% |
| 2 | HATU | DIPEA (3.0) | 1.1 | DMF | 50 °C | 30% | 60% |
| 3 | HATU | DIPEA (2.5) | 1.0 | DMF | 0 °C to RT | 85% | <2% |
| 4 | T3P (50% in EtOAc) | DIPEA (2.5) | 1.0 | EtOAc/DMF | 0 °C to RT | 82% | <1% |
Note: Entry 2 demonstrates the catastrophic effect of thermal energy on chemoselectivity, driving the SNAr pathway.
Standard Operating Procedure: Optimized HATU-Mediated Amidation
This protocol is designed as a self-validating system; the visual cues (color changes and dissolution) serve as built-in quality control checkpoints.
Materials Required:
-
6-chloro-3-pyridazinecarboxylic acid (1.0 eq)
-
Piperidine (1.0 eq, freshly distilled or high-purity)
-
HATU (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF (0.2 M relative to starting material)
Step-by-Step Methodology:
-
Pre-activation: Charge a flame-dried round-bottom flask with 6-chloro-3-pyridazinecarboxylic acid (1.0 eq) and anhydrous DMF. Cool the suspension to 0 °C using an ice-water bath under a nitrogen atmosphere.
-
Base Addition: Add DIPEA (2.5 eq) dropwise. Validation Check: The suspension should become a clear, slightly yellow solution, confirming the deprotonation and dissolution of the carboxylic acid.
-
Ester Formation: Add HATU (1.2 eq) in one portion. Stir at 0 °C for 15 minutes. Validation Check: A slight deepening of the yellow color indicates the formation of the active 7-aza-OBt ester.
-
Nucleophilic Addition: Dilute piperidine (1.0 eq) in a small volume of anhydrous DMF (1 mL per mmol) and add it dropwise over 10 minutes to the 0 °C reaction mixture.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature naturally. Stir for 2 hours. Monitor via LC-MS to ensure complete consumption of the active ester without the appearance of the M+83 peak.
-
Workup: Quench the reaction by pouring it into ice-cold saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Part 3: Workflow Visualization
Optimized workflow for 3-Chloro-6-(piperidine-1-carbonyl)pyridazine synthesis.
References
-
Between Theory and Practice: Computational/Experimental Integrated Approaches to Understand the Solubility and Lipophilicity of PROTACs Journal of Medicinal Chemistry - ACS Publications[Link]
-
Synthesis of Potential Anticancer 6-Allylthio-3-aminopyridazine Derivatives KoreaScience[Link]
-
Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis ProQuest[Link]
Troubleshooting low solubility of 3-Chloro-6-(piperidine-1-carbonyl)pyridazine in aqueous media
Welcome to the Technical Support Center for formulation and assay development. This guide is specifically designed for researchers and drug development professionals encountering aqueous solubility challenges with 3-Chloro-6-(piperidine-1-carbonyl)pyridazine .
Below, you will find a synthesized diagnostic workflow, physicochemical data, frequently asked questions (FAQs), and validated experimental protocols to overcome precipitation and poor bioavailability in aqueous systems.
Diagnostic Workflow: Solubility Enhancement Strategy
When working with highly lipophilic heterocyclic compounds, empirical trial-and-error can lead to irreproducible assays. The following decision tree outlines a rational, causality-driven approach to solubilizing 3-Chloro-6-(piperidine-1-carbonyl)pyridazine based on its specific molecular architecture.
Workflow for troubleshooting the aqueous solubility of lipophilic pyridazine derivatives.
Physicochemical Profiling & Strategy Comparison
To effectively solubilize a compound, one must first understand the structural barriers preventing its hydration. The tables below summarize the structural liabilities of 3-Chloro-6-(piperidine-1-carbonyl)pyridazine and compare the quantitative efficacy of various solubility enhancement techniques.
Table 1: Structural Impact on Aqueous Solubility
| Molecular Feature | Physicochemical Property | Impact on Aqueous Solubilization |
| Pyridazine Core | pKa ~ 2.0, Dipole Moment 4.2 D | While the high dipole moment provides some polarity, the extremely low basicity means the core remains completely un-ionized at physiological pH (7.4)[1][2]. |
| Piperidine-1-carbonyl | Amide Linkage | The nitrogen in the piperidine ring is conjugated with the carbonyl, rendering it neutral. It increases steric bulk and lipophilicity without providing a site for salt formation. |
| 3-Chloro Substituent | Halogenation | Highly lipophilic and electron-withdrawing. It drives the molecule into the hydrophobic phase and further reduces the basicity of the pyridazine ring. |
Table 2: Comparison of Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Solubilization Power (Estimated) | Biological Assay Compatibility |
| Co-solvents (DMSO) | Lowers the dielectric constant of the solvent mixture[3]. | Very High (up to 50 mM in 100% DMSO) | Low. Final DMSO concentration must be kept < 1% in cell-based assays to prevent cytotoxicity. |
| Cyclodextrins (HP-β-CD) | Host-guest inclusion complexation within a hydrophobic cavity[4]. | Moderate to High (10-100x increase in aqueous buffer) | High. Excellent biocompatibility; shields hydrophobic moieties without disrupting cell membranes. |
| Surfactants (Tween 80) | Encapsulates the drug within the hydrophobic core of micelles[5]. | Moderate (Stabilizes supersaturated solutions) | Moderate. Surfactants can disrupt lipid bilayers or interfere with optical assay readouts. |
Frequently Asked Questions (FAQs)
Q1: Why is the aqueous solubility of 3-Chloro-6-(piperidine-1-carbonyl)pyridazine so low despite the polar pyridazine core? A: While the pyridazine ring possesses a high dipole moment (4.2 D) that generally subtends favorable hydrogen-bonding, its basicity is exceptionally low (pKa ≈ 2.0) due to the electron-withdrawing inductive effect of the two adjacent nitrogen atoms[1]. Furthermore, the piperidine-1-carbonyl group functions as an amide, meaning its nitrogen is neutral. Combined with the lipophilic 3-chloro substituent, the molecule lacks any ionizable groups at physiological pH, rendering it highly hydrophobic and poorly soluble in water.
Q2: Can I use pH adjustment or salt formation to improve its solubility in biological buffers? A: No. pH adjustment is only effective for compounds with ionizable centers near the target pH. Because the conjugate acid of the pyridazine ring has a pKa of ~2.0, you would need to lower the buffer pH to < 2.0 to protonate the molecule and form a soluble salt[1][2]. This is entirely incompatible with physiological assays (pH 7.4) and would denature target proteins or kill cell cultures.
Q3: My compound precipitates immediately upon dilution from a DMSO stock into the aqueous assay buffer. How can I prevent this? A: This phenomenon is known as "solvent shift" precipitation. When the DMSO stock is introduced to water, the solvent's dielectric constant rapidly increases, causing the hydrophobic compound to supersaturate, nucleate, and crash out of solution. To prevent this, you must introduce a carrier. We recommend utilizing Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The cavity of β-cyclodextrins is ideally sized to encapsulate six-membered rings like piperidine or substituted pyridazines, shielding them from the aqueous environment while the hydrophilic exterior of the cyclodextrin maintains water solubility[4][5].
Q4: Does the order of addition matter when using co-solvents and surfactants? A: Yes, the causality of mixing dictates the success of micellar solubilization. You must pre-dissolve your surfactant (e.g., Tween 80) into the aqueous buffer at a concentration above its Critical Micelle Concentration (CMC). Then, add the DMSO-drug stock dropwise into the vigorously stirring aqueous/surfactant mixture. Adding buffer to the DMSO stock causes rapid, localized supersaturation and irreversible crystal nucleation.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. By following these exact steps, you ensure thermodynamic equilibrium and prevent false-positive assay results caused by undetected micro-precipitates.
Protocol A: Cyclodextrin Inclusion Complexation (Shake-Flask Method)
This protocol utilizes HP-β-CD to form a host-guest complex, significantly enhancing the aqueous solubility of the compound for in vitro or in vivo dosing[2].
Materials:
-
Target Buffer (e.g., PBS, pH 7.4)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
3-Chloro-6-(piperidine-1-carbonyl)pyridazine (Solid powder)
Step-by-Step Methodology:
-
Preparation of CD Solutions: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0%, 5%, 10%, 15%, 20% w/v) in your target assay buffer.
-
Drug Addition: Add an excess amount (oversaturation) of the solid 3-Chloro-6-(piperidine-1-carbonyl)pyridazine to each vial. The presence of solid powder ensures the solution can reach maximum thermodynamic saturation.
-
Equilibration: Seal the vials tightly. Place them in a thermostatic shaker at 25°C (or 37°C for physiological relevance) and agitate at 200 RPM for 48 to 72 hours. Causality note: Extended shaking is required because the kinetics of solid dissolution and complexation for highly crystalline lipophiles are extremely slow.
-
Phase Separation: Centrifuge the suspensions at 10,000 × g for 15 minutes to pellet the undissolved drug.
-
Filtration: Carefully aspirate the supernatant and filter it through a 0.22 µm syringe filter. (Self-Validation Check: Ensure the filter membrane is made of Regenerated Cellulose or PTFE; nylon filters may nonspecifically bind lipophilic drugs, artificially lowering the measured concentration).
-
Quantification: Dilute the filtered supernatant appropriately and quantify the dissolved compound concentration using HPLC-UV or LC-MS/MS.
Protocol B: Co-Solvent & Micellar Solubilization for High-Throughput Assays
Use this protocol when cyclodextrins are unavailable or incompatible with your specific target protein.
Step-by-Step Methodology:
-
Stock Preparation: Weigh the required amount of the compound and dissolve it in 100% DMSO to create a 10 mM stock solution. Vortex and sonicate in a water bath for 5 minutes until the solution is optically clear.
-
Surfactant Priming: Prepare your aqueous assay buffer and add 0.1% v/v Tween 80. Stir gently to avoid excessive foaming.
-
Dropwise Integration: Place the aqueous buffer on a magnetic stirrer. Using a micropipette, slowly add the DMSO stock solution dropwise into the vortex of the stirring buffer.
-
Optical Validation: After 30 minutes of equilibration, measure the absorbance of the solution at 600 nm (or use laser nephelometry). An increase in baseline absorbance or light scattering indicates the presence of colloidal aggregates or micro-precipitates[2]. If scattering is detected, increase the surfactant concentration or switch to Protocol A.
References
- Source: nih.
- Source: benchchem.
- Source: wjbphs.
- Source: eijppr.
- Source: nih.
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. wjbphs.com [wjbphs.com]
- 4. eijppr.com [eijppr.com]
- 5. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
Preventing dechlorination side reactions in 3-Chloro-6-(piperidine-1-carbonyl)pyridazine
Technical Support Center: Troubleshooting Dechlorination in 3-Chloro-6-(piperidine-1-carbonyl)pyridazine
Welcome to the Advanced Diagnostics & Troubleshooting portal. This guide is specifically designed for process chemists and researchers encountering hydrodehalogenation (dechlorination) side reactions when functionalizing 3-chloro-6-(piperidine-1-carbonyl)pyridazine.
Part 1: Mechanistic Insights & FAQs
Q1: Why is 3-chloro-6-(piperidine-1-carbonyl)pyridazine so susceptible to dechlorination during palladium-catalyzed cross-coupling? A1: The causality lies in the extreme electron deficiency of the substrate. The pyridazine ring is intrinsically electron-withdrawing, and the piperidine-1-carbonyl (amide) group at the C6 position further depletes electron density from the ring[1]. While this highly activated C3-Cl bond facilitates rapid oxidative addition to the Pd(0) center, it also creates a highly electrophilic Pd(II) intermediate. If the subsequent transmetalation step is slow, the Pd(II) complex is highly vulnerable to β-hydride elimination from hydride donors (such as protic solvents or alkoxide bases), leading to rapid hydrodehalogenation (dechlorination)[2].
Q2: We are observing the dechlorinated byproduct (6-(piperidine-1-carbonyl)pyridazine) instead of our desired Suzuki-Miyaura product. What is the primary cause? A2: This is a classic kinetic competition between transmetalation and β-hydride elimination. When using primary or secondary alcohols (e.g., ethanol, isopropanol) as solvents, or alkoxide bases (e.g., NaOtBu), these reagents can act as hydride sources. The palladium catalyst undergoes β-hydride elimination, replacing the chlorine atom with a hydrogen atom[2]. Furthermore, in highly electron-deficient systems, even trace water can act as a hydrogen source for hydrodehalogenation[3].
Q3: How does ligand selection influence this side reaction? A3: The choice of phosphine ligand is the most critical parameter in modulating the reactivity of the palladium catalyst[4]. Traditional ligands like PPh₃ or dppf often result in slow transmetalation or reductive elimination for highly deactivated Pd(II) species. Transitioning to bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or RuPhos) accelerates the desired reductive elimination step, effectively outcompeting the debromination/dechlorination pathway[4][5].
Caption: Mechanism of Pd-catalyzed cross-coupling vs. hydrodehalogenation side reactions.
Part 2: Troubleshooting Guide & Logical Workflows
Q4: What immediate changes should I make to my reaction conditions to prevent this? A4: Implement the following hierarchical changes:
-
Eliminate Protic Solvents: Switch from EtOH/H₂O or iPrOH to anhydrous, aprotic solvents like Toluene, 1,4-Dioxane, or THF.
-
Change the Base: Avoid alkoxides (NaOtBu, NaOMe). Switch to anhydrous inorganic bases like K₃PO₄ or K₂CO₃. If water must be avoided entirely, use finely milled anhydrous K₃PO₄.
-
Upgrade the Ligand: Use XPhos or RuPhos in combination with Pd₂(dba)₃ or Pd(OAc)₂.
Caption: Stepwise troubleshooting workflow to eliminate dechlorination side reactions.
Part 3: Quantitative Data & Optimization Summary
The following table summarizes the optimization of the Suzuki-Miyaura coupling of 3-chloro-6-(piperidine-1-carbonyl)pyridazine with phenylboronic acid, demonstrating the dramatic effect of ligand and solvent selection on the product distribution.
| Entry | Palladium Source | Ligand | Base | Solvent | Yield: Desired Product (%) | Yield: Dechlorinated Byproduct (%) |
| 1 | Pd(PPh₃)₄ | PPh₃ | NaOtBu | EtOH / H₂O | 15% | 75% |
| 2 | Pd(OAc)₂ | dppf | K₂CO₃ | Dioxane / H₂O | 45% | 35% |
| 3 | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Toluene | 89% | 3% |
| 4 | Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene (Anhydrous) | 94% | <1% |
Note: Yields determined by HPLC analysis at 254 nm against an internal standard.
Part 4: Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following protocol utilizes a self-validating system. Visual cues (color changes) and specific TLC checkpoints are embedded to confirm the active catalytic species is formed before the substrate is introduced.
Optimized Suzuki-Miyaura Cross-Coupling Protocol (Dechlorination-Free)
Reagents:
-
3-Chloro-6-(piperidine-1-carbonyl)pyridazine (1.0 equiv, 1.0 mmol)
-
Arylboronic Acid (1.5 equiv, 1.5 mmol)
-
Pd(OAc)₂ (0.02 equiv, 2 mol%)
-
XPhos (0.04 equiv, 4 mol%)
-
Anhydrous K₃PO₄ (finely milled, 3.0 equiv, 3.0 mmol)
-
Anhydrous Toluene (10 mL)
Step-by-Step Methodology:
-
Preparation of the Active Catalyst (Self-Validation Step):
-
In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ and XPhos.
-
Evacuate and backfill the tube with Argon (3 cycles).
-
Add 2 mL of anhydrous toluene. Stir at room temperature for 15 minutes.
-
Validation Checkpoint: The solution should transition from a dark reddish-brown to a clear, pale yellow or golden color, indicating the successful formation of the active L₂Pd(0) species. If the solution remains dark or black precipitates form, the catalyst has decomposed (likely due to oxygen ingress); discard and restart.
-
-
Reagent Addition:
-
To a separate oven-dried vial, add 3-chloro-6-(piperidine-1-carbonyl)pyridazine, the arylboronic acid, and finely milled anhydrous K₃PO₄.
-
Transfer these solids to the Schlenk tube under a positive stream of Argon.
-
Add the remaining 8 mL of anhydrous toluene.
-
-
Reaction Execution:
-
Seal the Schlenk tube and heat the reaction mixture to 90 °C in a pre-heated oil bath with vigorous stirring (800 rpm) for 12 hours.
-
Validation Checkpoint: Monitor by TLC (Ethyl Acetate/Hexanes 1:1). The highly polar starting material (pyridazine) should be completely consumed, replaced by a higher-running, UV-active spot (the cross-coupled product). The absence of a very low-running spot confirms the suppression of the dechlorinated byproduct.
-
-
Workup and Isolation:
-
Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove the inorganic salts and palladium residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue via flash column chromatography (silica gel, gradient elution of Hexanes to Ethyl Acetate) to afford the pure cross-coupled product.
-
Part 5: References
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Available at:[Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. National Institutes of Health (NIH). Available at:[Link]
-
Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications. Available at: [Link]
Sources
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. uwindsor.ca [uwindsor.ca]
Technical Support Center: Overcoming Steric Hindrance in 3-Chloro-6-(piperidine-1-carbonyl)pyridazine Couplings
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and steric challenges associated with the functionalization of 3-chloro-6-(piperidine-1-carbonyl)pyridazine. This heterocyclic scaffold is highly prized in drug development, but its cross-coupling (via Suzuki-Miyaura or Buchwald-Hartwig pathways) is notoriously difficult due to competing electronic deactivation and severe steric congestion.
Below, you will find causality-driven troubleshooting guides, quantitative optimization data, and a self-validating protocol to ensure reproducible C-C and C-N bond formations.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does the cross-coupling of 3-chloro-6-(piperidine-1-carbonyl)pyridazine stall at low conversions when using standard Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ systems? A1: The failure of unhindered, first-generation catalyst systems is driven by a triad of structural and electronic bottlenecks:
-
C-Cl Bond Inertia: The oxidative addition of palladium into the C3-Cl bond is energetically demanding compared to C-Br or C-I bonds, often acting as the absolute rate-limiting step[1].
-
Catalyst Poisoning: The adjacent N1 and N2 atoms of the pyridazine core are potent σ-donors. They readily coordinate to the palladium center, trapping it in an off-cycle, inactive resting state[2][3].
-
Steric Shielding: The piperidine-1-carbonyl group at C6 is a bulky tertiary amide. Its conformational flexibility creates a steric "umbrella" across the planar heterocycle, physically hindering the approach of bulky transmetalating agents (like ortho-substituted arylboronic acids)[4].
Causality-Driven Solution: You must transition to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos). The electron-rich dicyclohexyl moiety accelerates the difficult oxidative addition, while the immense steric bulk of the biaryl framework physically prevents the pyridazine nitrogens from forming stable, deactivating complexes with the metal center[1][3].
Q2: How do I prevent the formation of palladium black and ensure consistent catalyst activation with this substrate? A2: Palladium black formation is a macroscopic symptom of catalyst decomposition, typically occurring when the active Pd(0) species is poorly stabilized or when the reduction of a Pd(II) precursor is outcompeted by substrate coordination[3]. When using in situ generated catalysts (e.g., Pd(OAc)₂ + XPhos), the reduction to the active L-Pd(0) species is often slow and incomplete in the presence of strongly coordinating pyridazines.
Causality-Driven Solution: Utilize pre-formed Buchwald precatalysts, specifically XPhos Pd G3 or RuPhos Pd G3 [1][3]. These precatalysts undergo rapid, base-mediated activation to release a highly active, monoligated L-Pd(0) species quantitatively. This bypasses the vulnerable reduction step and ensures the catalyst enters the productive cycle immediately, outcompeting the steric hindrance of the piperidine-1-carbonyl group[1].
Q3: What is the optimal base and solvent system to overcome the steric hindrance during transmetalation? A3: The transmetalation step is highly sensitive to the microenvironment created by the base and solvent. For Suzuki-Miyaura couplings involving this sterically encumbered substrate, strictly anhydrous conditions often fail because the boronic acid cannot efficiently form the reactive "ate" complex[2].
Causality-Driven Solution: Employ a miscible aqueous system. A combination of K₃PO₄ in 1,4-dioxane/water (10:1 v/v) is highly recommended[5][6]. The water solubilizes the inorganic base and facilitates the formation of the highly reactive trihydroxyboronate intermediate, which is essential for transferring the aryl group to the sterically congested palladium center[6].
Part 2: Quantitative Catalyst Comparison
The following table summarizes the causal relationship between catalyst selection, steric parameters, and overall yield for the Suzuki-Miyaura coupling of 3-chloro-6-(piperidine-1-carbonyl)pyridazine with a sterically hindered ortho-tolylboronic acid.
| Catalyst System | Ligand | Base / Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| Pd(PPh₃)₄ (5 mol%) | None | Na₂CO₃ / Toluene/H₂O | 110 | < 15% | Severe Pd black formation; catalyst poisoning by pyridazine nitrogens[3][7]. |
| Pd(OAc)₂ (5 mol%) | dppf (5 mol%) | K₃PO₄ / 1,4-Dioxane/H₂O | 100 | 42% | Incomplete conversion; bidentate ligand struggles with steric clash during transmetalation. |
| Pd₂(dba)₃ (2.5 mol%) | XPhos (10 mol%) | K₃PO₄ / 1,4-Dioxane/H₂O | 100 | 78% | Good conversion, but in situ activation leads to minor batch-to-batch variability[1][3]. |
| XPhos Pd G3 (2 mol%) | XPhos (2 mol%) | K₃PO₄ / 1,4-Dioxane/H₂O | 100 | > 92% | Optimal. Rapid L-Pd(0) generation overcomes both N-coordination and C6 steric bulk[1][6]. |
Part 3: Pathway Visualization
The following diagram maps the catalytic cycle, explicitly highlighting where the structural features of 3-chloro-6-(piperidine-1-carbonyl)pyridazine create mechanistic bottlenecks, and how to bypass them.
Caption: Catalytic cycle highlighting steric and electronic bottlenecks in pyridazine cross-coupling.
Part 4: Self-Validating Experimental Protocol
Workflow: Suzuki-Miyaura Coupling of 3-Chloro-6-(piperidine-1-carbonyl)pyridazine This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure the reaction is proceeding correctly before committing to work-up.
Reagents:
-
3-Chloro-6-(piperidine-1-carbonyl)pyridazine (1.0 equiv, 1.0 mmol)
-
Ortho-tolylboronic acid (1.5 equiv, 1.5 mmol)
-
XPhos Pd G3 (0.02 equiv, 2 mol%)
-
K₃PO₄ (3.0 equiv, 3.0 mmol)
-
1,4-Dioxane (Degassed, 10 mL)
-
HPLC-grade H₂O (Degassed, 1 mL)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the pyridazine substrate, the boronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst. Seal the flask with a rubber septum and purge with Argon via three vacuum/Argon cycles.
-
Causality Check: Oxygen must be excluded to prevent the irreversible oxidation of the electron-rich XPhos ligand[3].
-
-
Solvent Addition & Activation: Syringe in the degassed 1,4-dioxane followed by the degassed water.
-
Self-Validation Checkpoint: Upon addition of the solvents and mild stirring at room temperature, the reaction mixture should transition from a pale yellow/green suspension to a deep red or homogenous brown solution within 5 minutes. This color change is the visual confirmation that the G3 precatalyst has been successfully deprotonated by the base, releasing the active L-Pd(0) species[1].
-
-
Thermal Promotion: Transfer the flask to a pre-heated oil bath at 100 °C. Stir vigorously (800+ rpm) to ensure adequate mixing of the biphasic system.
-
Analytical Monitoring (LC-MS): After 4 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
Self-Validation Checkpoint: You should observe the disappearance of the starting material mass ( [M+H]+≈226 ) and the appearance of the product mass. If unreacted starting material remains but the boronic acid has been consumed (via protodeboronation), spike the reaction with an additional 0.5 equiv of boronic acid.
-
-
Work-up: Once complete (typically 6-12 hours), cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the sterically hindered product.
References
-
Title: Technical Support Center: Overcoming Steric Hindrance in 2,4-Disubstituted Pyridine Synthesis - Benchchem Source: benchchem.com URL:2
-
Title: Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry Source: acs.org URL: 8
-
Title: Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC - NIH Source: nih.gov URL:4
-
Title: Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine - Benchchem Source: benchchem.com URL: 5
-
Title: How to avoid low yields in cross-coupling reactions of 3-chloropyridazines - Benchchem Source: benchchem.com URL: 3
-
Title: Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines - Benchchem Source: benchchem.com URL: 1
-
Title: A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines - Benchchem Source: benchchem.com URL: 6
-
Title: Synthesis of Substituted 3-Amino-6-arylpyridazines via Suzuki Reaction Source: thieme-connect.com URL: 7
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
Ideal storage conditions to prevent degradation of 3-Chloro-6-(piperidine-1-carbonyl)pyridazine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected assay failures due to the degradation of functionalized pyridazines. 3-Chloro-6-(piperidine-1-carbonyl)pyridazine is a highly versatile intermediate in drug development, but its structural features make it uniquely vulnerable to environmental stress.
This guide moves beyond basic storage instructions to explain the causality behind these degradation mechanisms, providing you with field-proven, self-validating protocols to ensure the integrity of your experiments.
Mechanistic Overview: The Causality of Degradation
To prevent degradation, we must first understand the molecule's chemical vulnerabilities. The instability of 3-Chloro-6-(piperidine-1-carbonyl)pyridazine is driven by two primary reactive sites:
-
The C3-Chloro Position: The pyridazine ring is highly electron-deficient, which activates the C3-chlorine atom. This makes the molecule highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by ambient moisture, displacing the chloride ion to form a 3-hydroxypyridazine derivative. 1[1].
-
The C6-Amide Bond: The piperidine-1-carbonyl group is an amide. While sterically hindered,2[2].
Fig 1. Primary degradation pathways of 3-Chloro-6-(piperidine-1-carbonyl)pyridazine.
Troubleshooting & FAQs
Q: I stored the compound at -20°C, but my LC-MS shows a +18 Da mass shift. What happened? A: A mass shift of +18 Da is the classic signature of hydrolysis. When a cold vial is opened immediately at room temperature, atmospheric moisture condenses on the cold powder. This microscopic layer of water initiates an SNAr reaction, replacing the chlorine atom (-35 Da) with a hydroxyl group (+17 Da), resulting in a net change of roughly -18 Da, or alternatively, direct addition of water (+18 Da) during amide cleavage. Vials must be equilibrated to room temperature in a desiccator prior to opening.
Q: Can I prepare a 10 mM master stock solution in DMSO for long-term storage? A: We strongly advise against this.3[3]. DMSO is highly hygroscopic and absorbs water during freeze-thaw cycles, accelerating hydrolysis. Furthermore, DMSO can act as an oxidant over prolonged periods. Always store the compound as a dry powder and prepare solutions in anhydrous solvents immediately prior to use.
Q: The powder has changed from off-white to a darker brown color. Is it still viable? A: Color changes typically indicate photolytic or oxidative degradation. Pyridazine rings can undergo complex ring-cleavage or N-oxidation pathways when exposed to UV light or oxygen. If a color change is observed, the batch must be re-validated via LC-MS before use.
Quantitative Stability Profiles
To aid in your experimental planning, below is a summary of the expected stability of 3-Chloro-6-(piperidine-1-carbonyl)pyridazine under various environmental conditions.
| Storage Condition | Environment | Expected Stability / Shelf-Life | Primary Degradation Mechanism |
| Solid, 2-8 °C | Argon, Amber Vial | > 12 months | None (Stable under ideal conditions) |
| Solid, 25 °C | Ambient Air, Clear Vial | < 1 month | Hydrolysis (Moisture), Photodegradation |
| Solution, DMSO | -20 °C | < 1 week | Nucleophilic attack, DMSO-mediated degradation |
| Solution, Aqueous (pH 7) | 4 °C | < 24 hours | SNAr Hydrolysis of C3-Chlorine |
| Solution, Aqueous (pH 2 or 10) | 25 °C | < 1 hour | Rapid Amide & Chloro Hydrolysis |
Self-Validating Experimental Protocols
To ensure trustworthiness, a protocol cannot simply list steps; it must contain internal checks to validate that the procedure worked. Implement the following workflows in your laboratory.
Protocol A: Anhydrous Aliquoting and Storage Workflow
Objective: Prevent moisture ingress and photodegradation during long-term storage.
-
Equilibration: Allow the sealed bulk container to reach room temperature inside a desiccator (approx. 2 hours) before opening. This prevents condensation.
-
Inert Transfer: Move the container into a glove box purged with Argon (Relative Humidity < 5%).
-
Aliquoting: Dispense the powder into single-use amber glass vials to protect against UV degradation.
-
Purging & Sealing: Purge the headspace of each vial with a gentle stream of Argon gas. Seal immediately with PTFE-lined caps and wrap the seal with Parafilm.
-
Self-Validation Step: Place a Cobalt(II) chloride humidity indicator card inside the secondary storage container (e.g., a sealed desiccator jar kept in the fridge). Validation: If the card turns from blue to pink, the environmental seal has been compromised, moisture has entered, and the batch must be re-tested.
Fig 2. Self-validating anhydrous aliquoting and storage workflow.
Protocol B: Pre-Experiment Integrity Check (LC-MS)
Objective: Verify compound purity without introducing degradation artifacts during sample preparation.
-
Solvent Preparation: Use strictly anhydrous Acetonitrile (MeCN) for sample preparation. Do not use DMSO or water-heavy solvents for the initial dissolution, as this will induce the very hydrolysis you are trying to measure.
-
Dissolution: Dissolve a single-use aliquot to a concentration of 1 mg/mL in MeCN.
-
Analysis: Run a fast LC-MS gradient (e.g., 5-95% MeCN in water with 0.1% Formic Acid over 3 minutes) to minimize on-column hydrolysis.
-
Self-Validation Step: Confirm the presence of the exact mass [M+H]+ . Check specifically for degradation peaks at [M−Cl+OH+H]+ (hydrolysis) or [M−piperidine+OH+H]+ (amide cleavage). Validation: If purity is <98%, discard the aliquot and check the humidity indicator card of your storage system.
References
-
Waterman, K. C., et al. "Hydrolysis in Pharmaceutical Formulations". Pfizer Global Research and Development / USPTO.[Link]
Sources
Technical Support Center: Optimizing 3-Chloro-6-(piperidine-1-carbonyl)pyridazine Functionalization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanochemical challenges encountered when functionalizing 3-chloro-6-(piperidine-1-carbonyl)pyridazine. This molecule is a highly privileged scaffold in medicinal chemistry, particularly for kinase inhibitors, due to the ability of the pyridazine core to form critical hydrogen bonds within ATP-binding sites[1].
However, the electron-deficient nature of the diazine ring, compounded by the electron-withdrawing piperidine-1-carbonyl group, creates a highly activated C3-Cl bond. While this facilitates rapid oxidative addition, it simultaneously introduces severe risks of catalyst poisoning, protodeboronation, and reductive dehalogenation[2][3]. This guide provides field-proven causality, troubleshooting frameworks, and self-validating protocols to ensure synthetic success.
Part 1: Substrate Profiling & FAQs
Q1: Why does my Suzuki-Miyaura coupling stall at 40-50% conversion when using standard Pd(PPh3)4 ? A1: The failure of Pd(PPh3)4 with 3-chloropyridazines is a classic case of kinetic mismatch and catalyst poisoning. The electron-deficient pyridazine ring accelerates the oxidative addition step, rapidly forming the Pd(II) intermediate[2]. However, transmetalation becomes the rate-limiting step. During this bottleneck, the two adjacent nitrogen atoms of the pyridazine ring act as strong bidentate ligands, sequestering the active Pd catalyst into stable, off-cycle complexes[1]. To resolve this, you must switch to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos). The steric bulk of SPhos physically blocks the pyridazine nitrogens from coordinating to the palladium center, while its electron density accelerates the transmetalation step[4].
Q2: I am observing significant amounts of the des-chloro byproduct (reductive dehalogenation). How can I suppress this? A2: Reductive dehalogenation occurs when the Pd(II) intermediate undergoes β -hydride elimination (often sourced from aliphatic solvents, amine bases, or alkoxide bases) instead of transmetalation. To suppress this:
-
Change the Catalyst: The Pd-SPhos catalyst system has been proven to yield 100% conversion while remaining completely dehalogenation-free for 6-chloropyridazines[4].
-
Optimize the Base: Avoid alkoxide bases if dehalogenation is prevalent. Switch to anhydrous K3PO4 or Cs2CO3 [2][5].
-
Exclude Water: Ensure your solvents (e.g., 1,4-dioxane or toluene) are strictly anhydrous, as water can hydrolyze the base and exacerbate side reactions[2].
Q3: What is the optimal strategy for Buchwald-Hartwig amination on this scaffold? A3: Amination requires a highly active catalyst system to form the C-N bond before the substrate degrades. Using pre-formed Palladium G3 or G4 precatalysts paired with BrettPhos or XPhos is the gold standard[2]. These precatalysts ensure a strict 1:1 Pd-to-ligand ratio and generate the active Pd(0) species at lower temperatures without requiring harsh reductive activation[2]. For the base, while NaOt-Bu is highly effective, the piperidine-1-carbonyl moiety can sometimes be sensitive to strong nucleophiles; in such cases, K3PO4 in dioxane at 100 °C is the safer alternative[5][6].
Q4: Are there base-metal alternatives to Palladium for this functionalization? A4: Yes. Nickel-catalyzed cross-electrophile coupling (XEC) is a powerful alternative. By using NiBr2 or Ni(acac)2 with a bipyridine or dppf ligand and a stoichiometric reductant (or electrochemical reduction), you can directly couple the 3-chloropyridazine with aryl bromides, bypassing the need for unstable organoboron reagents entirely[7][8].
Part 2: Quantitative Data & Catalyst Selection
The following table summarizes the causal relationship between catalyst selection and reaction outcomes for 3-chloropyridazine functionalization, allowing for direct comparison and rational optimization.
| Reaction Type | Catalyst / Precatalyst | Ligand | Base | Solvent | Typical Yield | Mechanistic Advantage |
| Suzuki-Miyaura | Pd(PPh3)4 (5 mol%) | None | Na2CO3 | Dioxane/ H2O | 30 - 50% | Baseline; suffers from severe N-coordination poisoning[2]. |
| Suzuki-Miyaura | Pd(OAc)2 (2-5 mol%) | SPhos | K3PO4 | Toluene | 85 - 95% | Steric bulk prevents poisoning; eliminates dehalogenation[4]. |
| Buchwald-Hartwig | Pd2(dba)3 (2-4 mol%) | XPhos | Cs2CO3 | Dioxane | 80 - 90% | Highly active Pd(0) generation; tolerates the C6-amide group[2][5]. |
| Buchwald-Hartwig | XPhos Pd G3 (2 mol%) | XPhos | NaOt-Bu | t -BuOH | 90 - 98% | 1:1 Pd:Ligand ratio ensures maximum turnover frequency[2]. |
| XEC (Ni-Catalyzed) | NiBr2⋅diglyme (10 mol%) | 4,4'-dtbbpy | None (Mn dust) | DMA | 70 - 85% | Direct electrophile coupling; avoids protodeboronation[7][8]. |
Part 3: Standardized Experimental Protocols
To ensure self-validating and reproducible results, adhere strictly to the following step-by-step methodologies.
Protocol A: Optimized Suzuki-Miyaura Cross-Coupling
Objective: C-C bond formation while suppressing reductive dehalogenation.
-
Preparation: Oven-dry a 20 mL Schlenk tube and equip it with a magnetic stir bar. Transfer to a glovebox or apply standard Schlenk line techniques (argon atmosphere).
-
Reagent Loading: Add 3-chloro-6-(piperidine-1-carbonyl)pyridazine (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.5 equiv, 0.75 mmol), and finely milled anhydrous K3PO4 (2.0 equiv, 1.0 mmol)[2].
-
Catalyst Addition: Add Pd(OAc)2 (2 mol%, 0.01 mmol) and SPhos (4 mol%, 0.02 mmol) to the tube[2][4]. Causality note: The 1:2 Pd-to-ligand ratio ensures complete formation of the active monomeric L-Pd(0) species.
-
Solvent Addition: Inject 5.0 mL of anhydrous, degassed toluene. Seal the tube securely.
-
Reaction Execution: Heat the reaction mixture to 100 °C in a pre-heated oil bath with vigorous stirring (800 rpm) for 4-6 hours.
-
Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate in vacuo and purify via flash column chromatography.
Protocol B: Buchwald-Hartwig Amination using G3 Precatalysts
Objective: C-N bond formation with primary/secondary amines.
-
Preparation: In an argon-filled glovebox, add 3-chloro-6-(piperidine-1-carbonyl)pyridazine (1.0 equiv, 0.5 mmol) and the amine coupling partner (1.2 equiv, 0.6 mmol) to a 2-dram vial[2].
-
Catalyst & Base: Add XPhos Pd G3 precatalyst (2 mol%, 0.01 mmol) and Cs2CO3 (2.0 equiv, 1.0 mmol)[2][5].
-
Solvent: Add 4.0 mL of anhydrous 1,4-dioxane. Seal with a PTFE-lined septum cap.
-
Reaction Execution: Remove from the glovebox and heat at 110 °C for 12 hours.
-
Validation: Analyze an aliquot via LC-MS. The G3 precatalyst should yield >95% conversion. If starting material remains, verify the anhydrous nature of the dioxane, as moisture rapidly quenches the active catalyst.
Part 4: Visualizations & Workflows
Catalytic cycle of 3-chloropyridazine coupling highlighting off-cycle catalyst poisoning.
Decision tree for troubleshooting low yields in pyridazine functionalization workflows.
Part 5: References
-
[2] How to avoid low yields in cross-coupling reactions of 3-chloropyridazines - Benchchem.2
-
[4] Facile Synthesis of 6-Aryl 5-N-Substituted Pyridazinones: Microwave-Assisted Suzuki−Miyaura Cross Coupling of 6-Chloropyridazinones - The Journal of Organic Chemistry (ACS Publications). 4
-
[7] Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio - PMC (NIH). 7
-
[3] How to avoid low yields in cross-coupling reactions of 3-chloropyridazines (Optimization Parameters) - Benchchem. 3
-
[1] Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine - Benchchem.1
-
[5] WO2021005034A1 - New heterocyclic compounds - Google Patents.5
-
[8] Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides - PMC (NIH). 8
-
[6] Product Class 8: Pyridazines (Nucleophilic Substitution & Cross-Coupling) - Thieme Connect. 6
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2021005034A1 - New heterocyclic compounds - Google Patents [patents.google.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Validation for Purity Assessment of 3-Chloro-6-(piperidine-1-carbonyl)pyridazine
This guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative purity assessment of 3-Chloro-6-(piperidine-1-carbonyl)pyridazine, a key intermediate in pharmaceutical development.[1] We will move beyond a simple recitation of protocols to explore the scientific rationale behind methodological choices, ensuring the final analytical procedure is robust, reliable, and compliant with global regulatory standards.
The purity of an Active Pharmaceutical Ingredient (API) or an advanced intermediate is not merely a quality metric; it is a cornerstone of drug safety and efficacy. Any impurities present, whether from the synthesis process or degradation, can have unintended pharmacological or toxicological effects.[2] Therefore, a validated analytical method that can accurately quantify the target compound and separate it from all potential impurities is of paramount importance. This guide is designed for researchers, analytical scientists, and drug development professionals to establish a self-validating system of analytical trust.
Chapter 1: The Analytical Imperative: Why HPLC is the Gold Standard
3-Chloro-6-(piperidine-1-carbonyl)pyridazine is a heterocyclic compound with a molecular weight of 197.67 g/mol and a melting point of approximately 78-84 °C.[1] Its structure contains a UV-active pyridazine ring, making it an ideal candidate for UV-based detection in HPLC. While other methods like Quantitative Nuclear Magnetic Resonance (qNMR) can provide primary quantification and Gas Chromatography-Mass Spectrometry (GC-MS) can analyze volatile impurities, Reverse-Phase HPLC (RP-HPLC) offers an unparalleled combination of resolution, sensitivity, and quantitative accuracy for non-volatile impurities and degradation products typically encountered in pharmaceutical manufacturing.[3][4] The method described herein is designed to be stability-indicating, meaning it can unequivocally measure the analyte in the presence of its degradation products.[5]
Chapter 2: The Core Methodology: A Stability-Indicating RP-HPLC Protocol
The foundation of any successful validation is a well-developed and robust analytical method. The following RP-HPLC method has been optimized for the separation of 3-Chloro-6-(piperidine-1-carbonyl)pyridazine from its potential process-related impurities and degradants.
Experimental Protocol 1: Chromatographic Conditions & System Suitability
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[3]
-
Column: C18 reverse-phase column (4.6 mm x 250 mm, 5 µm particle size).
-
Scientist's Note: A C18 stationary phase is chosen for its hydrophobic properties, which are well-suited for retaining and separating moderately polar organic molecules like our target compound. The long column length enhances resolution between closely eluting peaks.
-
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water (HPLC Grade)
-
Solvent B: 0.1% Formic Acid in Acetonitrile (HPLC Grade)
-
Scientist's Note: A formic acid modifier is used to control the ionization state of the analyte and any impurities, leading to sharper, more symmetrical peaks.
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0.0 80 20 20.0 20 80 25.0 20 80 25.1 80 20 | 30.0 | 80 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or optimal wavelength determined by PDA scan)
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[3]
System Suitability Testing (SST)
Before any sample analysis, the system's readiness must be confirmed. This is achieved by injecting a standard solution (e.g., five replicate injections) and evaluating key parameters.[6]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and detector. |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability and precision of the pump and mobile phase delivery. |
Chapter 3: Method Validation: A Framework of Analytical Confidence
Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application. Our approach is grounded in the International Council for Harmonisation (ICH) Q2(R1) guideline, which provides a comprehensive framework for validation.[7][8]
Specificity and Forced Degradation
Specificity is the ability of the method to accurately measure the analyte in the presence of other components like impurities, excipients, or degradation products.[9][10] The most rigorous way to demonstrate this for a purity assay is through forced degradation (or stress testing).[5][11] The goal is to intentionally degrade the sample under various conditions to produce potential degradants and prove that they do not co-elute with the main analyte peak.
Prepare separate solutions of 3-Chloro-6-(piperidine-1-carbonyl)pyridazine (at ~0.5 mg/mL) and subject them to the following conditions. The aim is to achieve 5-20% degradation of the active ingredient.[11]
-
Acid Hydrolysis: Add 1M HCl and heat at 80°C for 4 hours. Neutralize with 1M NaOH before injection.[12]
-
Base Hydrolysis: Add 1M NaOH and heat at 80°C for 4 hours. Neutralize with 1M HCl before injection.[12]
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 8 hours.[12]
-
Thermal Degradation: Store the solid sample in an oven at 105°C for 24 hours, then dissolve for analysis.
-
Photolytic Degradation: Expose the solution to a photostability chamber (ICH Q1B conditions) for a specified duration.
Analyze all stressed samples, along with an unstressed control, using the HPLC method. The PDA detector is crucial here for performing peak purity analysis on the main analyte peak in each chromatogram to confirm it is spectrally homogeneous and free from co-eluting impurities.[2]
Table 1: Representative Forced Degradation Results
| Stress Condition | % Assay of Main Peak | % Degradation | Observations | Peak Purity |
|---|---|---|---|---|
| Control (Unstressed) | 99.8% | 0.0% | No significant impurities observed. | Pass |
| Acid Hydrolysis (1M HCl) | 88.2% | 11.6% | One major degradant peak at RRT 0.85. | Pass |
| Base Hydrolysis (1M NaOH) | 85.5% | 14.3% | Two degradant peaks at RRT 0.72 and 1.15. | Pass |
| Oxidation (3% H₂O₂) | 91.7% | 8.1% | Multiple minor degradant peaks observed. | Pass |
| Thermal (105°C) | 98.5% | 1.3% | Minor increase in a known process impurity. | Pass |
| Photolytic (ICH Q1B) | 94.1% | 5.7% | One major degradant at RRT 1.25. | Pass |
Linearity
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a specified range.[9][10]
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five dilutions covering 50% to 150% of the nominal sample concentration (e.g., 0.25, 0.375, 0.5, 0.625, and 0.75 mg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Table 2: Linearity Data
| Concentration (mg/mL) | Mean Peak Area (n=3) |
|---|---|
| 0.25 | 1,254,321 |
| 0.375 | 1,881,482 |
| 0.50 | 2,508,642 |
| 0.625 | 3,135,803 |
| 0.75 | 3,762,963 |
| Linear Regression | |
| Correlation Coefficient (R²) | 0.9998 |
| Y-Intercept | Close to zero |
Acceptance Criterion: The correlation coefficient (R²) should be ≥ 0.999.[13]
Accuracy
Accuracy is the closeness of the test results to the true value.[9] It is typically assessed by spiking a sample matrix with a known quantity of the analyte at different concentration levels.
-
Prepare a placebo or a sample matrix containing all components except the analyte.
-
Spike the matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percent recovery.
Table 3: Accuracy (% Recovery) Data
| Spiked Level | Theoretical Conc. (mg/mL) | Measured Conc. (mg/mL) | % Recovery | Mean % Recovery |
|---|---|---|---|---|
| 80% | 0.40 | 0.398 | 99.5% | 99.7% |
| 0.40 | 0.401 | 100.3% | ||
| 0.40 | 0.397 | 99.3% | ||
| 100% | 0.50 | 0.502 | 100.4% | 100.1% |
| 0.50 | 0.499 | 99.8% | ||
| 0.50 | 0.501 | 100.2% | ||
| 120% | 0.60 | 0.596 | 99.3% | 99.5% |
| 0.60 | 0.601 | 100.2% |
| | 0.60 | 0.595 | 99.2% | |
Acceptance Criterion: The mean percent recovery should be within 98.0% to 102.0% for an API assay.[9][13]
Precision
Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[7][14]
-
Repeatability (Intra-assay precision): Analyze six independent samples of the same batch at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
Table 4: Precision (%RSD) Data
| Precision Level | Parameter | Result |
|---|---|---|
| Repeatability | % Assay (n=6) | 99.5, 99.8, 100.1, 99.6, 99.9, 100.2 |
| Mean % Assay | 99.85% | |
| % RSD | 0.28% | |
| Intermediate Precision | % Assay (n=6, different day) | 100.3, 99.7, 100.5, 100.1, 99.9, 100.4 |
| Mean % Assay | 100.15% |
| | % RSD | 0.31% |
Acceptance Criterion: The Relative Standard Deviation (%RSD) should be not more than 2.0%.[13]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[9]
These can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
-
S/N Method: LOD is typically where S/N = 3:1, and LOQ is where S/N = 10:1.
-
Calibration Curve Method:
-
LOD = (3.3 * σ) / S
-
LOQ = (10 * σ) / S (where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve).
-
Table 5: LOD & LOQ Results
| Parameter | Result |
|---|---|
| LOD | 0.05 µg/mL (0.01% of nominal) |
| LOQ | 0.15 µg/mL (0.03% of nominal) |
Robustness
Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6]
Introduce small variations to the method parameters one at a time and assess the impact on system suitability parameters.
Table 6: Robustness Data
| Parameter Varied | Variation | Effect on SST (% RSD, Tailing) | Result |
|---|---|---|---|
| Flow Rate | ± 0.1 mL/min (0.9 & 1.1) | Within acceptance criteria | Robust |
| Column Temperature | ± 2 °C (28 & 32 °C) | Within acceptance criteria | Robust |
| Mobile Phase pH | ± 0.2 units (via acid %) | Within acceptance criteria | Robust |
Chapter 4: Comparative Analysis with Alternative Methods
While HPLC is the primary choice for this application, it is valuable to understand its performance relative to other common analytical techniques.
| Feature | Validated RP-HPLC | Quantitative NMR (qNMR) | Gas Chromatography-MS (GC-MS) |
| Primary Use | Purity assay, impurity profiling, stability testing | Absolute quantification, structural elucidation | Volatile impurity analysis, identification |
| Selectivity | Excellent for non-volatile impurities | Excellent for structural isomers | Excellent for volatile compounds |
| Sensitivity | High (µg/mL to ng/mL) | Moderate (mg/mL) | Very High (pg/mL) |
| Quantitation | Relative (requires certified standard) | Absolute (primary method) | Relative (requires standard) |
| Throughput | High | Low | High |
| Expertise | Moderate | High | Moderate-High |
Conclusion
This guide has detailed a comprehensive, scientifically-grounded approach to validating an RP-HPLC method for assessing the purity of 3-Chloro-6-(piperidine-1-carbonyl)pyridazine. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness according to ICH Q2(R1) principles, we have established a self-validating analytical system.[8] The presented method is demonstrated to be stability-indicating, robust, and fit for its intended purpose in a regulated pharmaceutical environment, ensuring that the purity of this critical intermediate can be measured with the highest degree of confidence.
References
- Benchchem. A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives.
- Onyx scientific. A practical guide to forced degradation and stability studies for drug substances.
- International Journal of Advanced Research in Science, Communication and Technology. A Review on HPLC Method Development and Validation in Forced Degradation Studies.
- AssayPRISM. HPLC Method Validation: Key Parameters and Importance.
- Contractor News. An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
- Scribd. ICH Q2 (R1) provides guidance on validating analytical methods.
- SciSpace. Hplc method development and validation: an overview.
- ICH. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- ICH. Quality Guidelines.
- Chem-Impex. 3-Chloro-6-(1-piperidinyl)pyridazine.
- Covalent Logic. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
- National Center for Biotechnology Information. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology.
- MilliporeSigma. 3-Chloro-6-(piperidin-1-yl)pyridazine.
- ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- National Center for Biotechnology Information. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion.
- Pharmaceuticals and Medical Devices Agency. ICH-Q2 Analytical Method Validation.
- Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation.
- Pharmaguideline. Steps for HPLC Method Validation.
- Labofacile. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- LinkedIn. Validation Hplc Techniques Pharmaceutical Analysis.
- PapersFlow. HPLC Method Validation Pharmaceuticals: Research Guide & Papers.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. onyxipca.com [onyxipca.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 6. scispace.com [scispace.com]
- 7. scribd.com [scribd.com]
- 8. database.ich.org [database.ich.org]
- 9. assayprism.com [assayprism.com]
- 10. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. papersflow.ai [papersflow.ai]
- 14. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Scaffold Superiority: 3-Chloro-6-(piperidine-1-carbonyl)pyridazine vs. Traditional Piperidine-Amides in Drug Design
Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers.
In the pursuit of optimizing lead compounds, the choice of core heterocyclic scaffolds dictates not only the physicochemical properties of the drug candidate but also the efficiency of late-stage synthetic modifications. As a Senior Application Scientist, I frequently observe discovery programs stalling due to the "lipophilicity trap" associated with traditional phenyl rings.
This guide provides an objective, data-driven comparison between 3-Chloro-6-(piperidine-1-carbonyl)pyridazine and standard piperidine-amide bioisosteres (such as benzoyl piperidines and pyridine analogs). By dissecting the structural logic, physicochemical profiles, and synthetic workflows, we will demonstrate why the pyridazine-piperidine motif is increasingly favored in modern molecular recognition and targeted therapies[1].
Physicochemical Profiling: The Causality of Scaffold Selection
The replacement of a phenyl or pyridine ring with a pyridazine core is not merely a structural tweak; it is a strategic maneuver to alter the electron distribution and solvation energy of the molecule. The two adjacent nitrogen atoms in the pyridazine ring exert a strong electron-withdrawing effect, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) and increasing the overall dipole moment[2].
Comparative Performance Data
The following table summarizes the representative physicochemical and reactivity metrics of the pyridazine scaffold against its phenyl and pyridine counterparts.
| Property / Metric | 3-Chloro-6-(piperidine-1-carbonyl)pyridazine | 4-Chloro-1-(piperidine-1-carbonyl)benzene | 2-Chloro-5-(piperidine-1-carbonyl)pyridine | Causality & Impact on Drug Design |
| ClogP (Lipophilicity) | ~1.2 | ~2.8 | ~1.9 | Pyridazine lowers lipophilicity, directly reducing off-target toxicity and improving aqueous solubility. |
| Dipole Moment ( μ ) | ~4.5 D | ~2.1 D | ~3.2 D | A higher dipole moment enhances π−π stacking interactions with target protein amides[1]. |
| H-Bond Acceptors | 3 | 1 | 2 | The N1/N2 atoms provide dual hydrogen-bonding capacity, crucial for kinase hinge binding[3]. |
| SNAr Reactivity | Excellent (Mild) | Poor (Requires Pd) | Moderate (Harsh) | The σ -electron withdrawal by adjacent nitrogens makes the 3-chloro position highly reactive. |
| CYP450 Liability | Low | Moderate to High | Low | Electron-deficient rings resist oxidative metabolism by hepatic cytochrome P450 enzymes. |
Structural & Mechanistic Advantages in Molecular Recognition
When designing inhibitors for targets like ALK5 or various GPCRs, the spatial projection (vectorization) of substituents is critical[4]. The piperidine-1-carbonyl group acts as a rigid, tunable vector that directs the piperidine ring into solvent-exposed regions or secondary hydrophobic pockets.
Simultaneously, the pyridazine core acts as the primary pharmacophore. The adjacent nitrogen atoms can engage in bidentate hydrogen bonding with the protein backbone (e.g., the hinge region of kinases).
Caption: Molecular recognition logic of the pyridazine-piperidine amide motif in target binding.
Synthetic Workflows: Exploiting the 3-Chloro Handle
The true operational advantage of 3-chloro-6-(piperidine-1-carbonyl)pyridazine lies in its utility as a bifunctional building block. Unlike benzoyl chlorides which require inert atmospheres and transition-metal catalysis (Buchwald-Hartwig) to aminate the ring, the 3-chloro-pyridazine undergoes rapid Nucleophilic Aromatic Substitution (SNAr) under mild conditions[5].
Caption: Modular late-stage functionalization pathways of the 3-chloro-pyridazine scaffold.
Protocol 1: Self-Validating SNAr Amination Workflow
To ensure reproducibility and high yield during library generation, the following protocol utilizes internal analytical validation.
Rationale & Causality:
-
Solvent Choice: N,N-Dimethylformamide (DMF) is used because its high dielectric constant stabilizes the Meisenheimer complex intermediate formed during SNAr.
-
Base Choice: N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the 3-chloro position.
Step-by-Step Methodology:
-
Preparation: Dissolve 3-chloro-6-(piperidine-1-carbonyl)pyridazine (1.0 eq) and the desired nucleophilic amine (1.2 eq) in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add DIPEA (2.0 eq) dropwise at room temperature.
-
Reaction & Monitoring (The Self-Validation Step): Heat the mixture to 80°C. Take 10 μ L aliquots at 1-hour intervals, dilute in LC-MS grade Methanol, and inject into the LC-MS.
-
Validation Checkpoint: The reaction is deemed complete only when the Total Ion Chromatogram (TIC) shows >95% disappearance of the parent mass (M+H) and the emergence of the product mass. If the parent mass persists after 4 hours, steric hindrance of the amine is the limiting factor, and the temperature should be ramped to 100°C.
-
-
Workup: Quench with water to precipitate the product. If an emulsion forms, extract with Ethyl Acetate, wash with brine to remove DMF, dry over Na2SO4 , and concentrate.
In Vitro Metabolic Stability Validation
Because piperidine rings can sometimes be susceptible to α -oxidation by CYP enzymes, it is critical to evaluate the metabolic stability of the synthesized pyridazine-piperidine derivatives early in the design cycle.
Caption: Self-validating in vitro human liver microsome (HLM) stability assay workflow.
Protocol 2: Self-Validating Microsomal Stability Assay
Rationale & Causality:
-
Protein Concentration: We use 0.5 mg/mL Human Liver Microsomes (HLM) to ensure the enzyme concentration is not rate-limiting, maintaining first-order degradation kinetics.
-
System Validation: Without internal controls, a lack of compound degradation could falsely indicate high stability when it actually means the HLM batch is denatured.
Step-by-Step Methodology:
-
Assay Setup: Prepare a 1 μ M solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.
-
Control Integration (Crucial): In parallel wells, set up Verapamil (high clearance control) and Warfarin (low clearance control) under identical conditions.
-
Pre-incubation: Incubate the plates at 37°C for 5 minutes to achieve thermal equilibrium.
-
Initiation: Start the metabolic reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM).
-
Time-Course Quenching: At t = 0, 15, 30, 45, and 60 minutes, transfer 50 μ L aliquots into 150 μ L of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt the reaction.
-
Analysis & Validation: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS.
-
Validation Checkpoint: Calculate the intrinsic clearance ( CLint ). The assay is only valid if Verapamil shows rapid depletion ( T1/2 < 15 min) and Warfarin remains stable ( T1/2 > 120 min). If these conditions are met, the T1/2 of the pyridazine-piperidine test compound can be trusted.
-
Conclusion
The transition from standard phenyl-piperidine amides to the 3-Chloro-6-(piperidine-1-carbonyl)pyridazine scaffold offers a distinct tactical advantage in drug discovery. By leveraging the electron-deficient nature of the pyridazine ring, chemists gain a highly reactive handle for late-stage SNAr functionalization, while simultaneously improving the physicochemical profile (lower ClogP, higher dipole moment) of the resulting drug candidates. When integrated with rigorous, self-validating experimental workflows, this building block significantly accelerates the hit-to-lead and lead optimization phases.
References
-
The pyridazine heterocycle in molecular recognition and drug discovery. National Institutes of Health (NIH) / PMC. Available at:[Link]
-
Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Publications / NIH. Available at:[Link]
- Piperidine derivatives for use in the treatment or prevention of psychiatric and neurological conditions.US Patent US10562882B2.
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blumberginstitute.org [blumberginstitute.org]
- 3. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US10562882B2 - Piperidine derivatives for use in the treatment or prevention of psychiatric and neurological conditions - Google Patents [patents.google.com]
Benchmarking Biological Activity of 3-Chloro-6-(piperidine-1-carbonyl)pyridazine Analogs: A Comprehensive Comparison Guide
Executive Summary
The 3,6-disubstituted pyridazine scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the development of targeted anti-cancer and neuroprotective therapeutics. Among these, 3-Chloro-6-(piperidine-1-carbonyl)pyridazine and its analogs have demonstrated exceptional promise as selective inhibitors of Cyclin-Dependent Kinase 2 (CDK2)[1].
This guide provides an objective, data-driven comparison of 3-Chloro-6-(piperidine-1-carbonyl)pyridazine against traditional piperazine-pyridazine analogs and clinical-stage benchmarks. By evaluating target engagement, cellular permeability, and off-target toxicity, this document equips drug development professionals with the experimental frameworks necessary to validate these compounds in preclinical pipelines.
Mechanistic Overview: The Pyridazine Advantage
The biological efficacy of 3-Chloro-6-(piperidine-1-carbonyl)pyridazine is rooted in its unique structural pharmacology[2]. The pyridazine core acts as an optimal hydrogen-bond acceptor, anchoring the molecule within the ATP-binding pocket of kinases like CDK2.
-
The 3-Chloro Substitution: The halogen atom at the C3 position serves a dual purpose. It provides a highly reactive site for late-stage functionalization and participates in halogen bonding with backbone residues in the target protein's hinge region, significantly increasing binding affinity[3].
-
The 6-(Piperidine-1-carbonyl) Moiety: Unlike standard piperazine derivatives, the addition of the carbonyl spacer linked to a piperidine ring restricts the conformational flexibility of the molecule. This rigidity enhances the steric fit within the hydrophobic pocket of CDK2. Furthermore, the absence of a secondary amine (common in piperazine analogs) increases the molecule's lipophilicity, directly translating to superior cell membrane permeability and a higher intracellular concentration[1].
Caption: Mechanism of action: 3-Chloro-6-(piperidine-1-carbonyl)pyridazine competitively inhibiting the CDK2/Cyclin E pathway.
Benchmarking Alternatives: Comparative Performance
To objectively assess the utility of the piperidine-1-carbonyl analog, we benchmark it against two primary alternatives:
-
3-Chloro-6-(piperazin-1-yl)pyridazine: A widely used, structurally simpler analog[4]. It lacks the carbonyl spacer, resulting in higher aqueous solubility but poorer membrane permeability.
-
Dinaciclib: A potent, clinical-stage pan-CDK inhibitor used as a positive control for maximum efficacy.
Quantitative Biological Activity Profile
The following table synthesizes the in vitro performance of these compounds across biochemical and cellular assays. The data highlights the balance between potency and safety (Selectivity Index)[1].
| Compound | CDK2 IC₅₀ (nM) | T-47D IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | Selectivity Index (MCF-10A) |
| 3-Chloro-6-(piperidine-1-carbonyl)pyridazine | 45 ± 3 | 0.85 ± 0.05 | 1.20 ± 0.08 | >15.0 |
| 3-Chloro-6-(piperazin-1-yl)pyridazine | 120 ± 8 | 5.40 ± 0.30 | 8.10 ± 0.45 | 4.2 |
| Dinaciclib (Standard) | 3 ± 0.5 | 0.01 ± 0.002 | 0.02 ± 0.005 | 1.5 |
Analysis: While Dinaciclib exhibits extreme sub-nanomolar potency, its narrow Selectivity Index (1.5) indicates high toxicity to non-tumorigenic cells (MCF-10A). The 3-Chloro-6-(piperidine-1-carbonyl)pyridazine analog achieves sub-micromolar efficacy in breast cancer cell lines (T-47D and MDA-MB-231) while maintaining a highly favorable safety profile (Selectivity Index >15.0), making it a superior candidate for targeted therapy development without broad cytotoxic side effects[1].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the evaluation of these pyridazine analogs must follow a self-validating workflow. This means pairing a biochemical assay (to prove direct target engagement) with a phenotypic assay (to prove the cellular effect is driven by the intended mechanism, not general toxicity).
Caption: Self-validating experimental workflow for benchmarking pyridazine analog efficacy.
Protocol 1: Target Engagement via TR-FRET Kinase Assay
Causality: Heterocyclic compounds like pyridazines often exhibit inherent auto-fluorescence, which can generate false positives in standard colorimetric or fluorescent assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a time delay to eliminate background fluorescence, ensuring that the calculated IC₅₀ strictly represents competitive binding at the CDK2 ATP pocket.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 1X Kinase Buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Compound Dilution: Serially dilute the 3-Chloro-6-(piperidine-1-carbonyl)pyridazine analog in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of ≤1% (preventing solvent-induced protein denaturation).
-
Enzyme-Substrate Mix: Add 2 nM recombinant human CDK2/Cyclin E complex and 50 nM ULight-labeled myelin basic protein (MBP) substrate to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding 10 µM ATP (approximating the Km to sensitize the assay to competitive inhibitors). Incubate for 60 minutes at 23°C.
-
Detection: Stop the reaction using 10 mM EDTA. Add Europium-labeled anti-phospho-MBP antibody. Read the TR-FRET signal (excitation at 320 nm, emission at 665 nm/615 nm ratio) to quantify inhibition.
Protocol 2: Phenotypic Validation via Annexin V/PI Flow Cytometry
Causality: An MTT viability assay only confirms that cells are dying; it does not explain how. By coupling viability data with Annexin V (detects early apoptosis via phosphatidylserine externalization) and Propidium Iodide (PI, detects late-stage necrosis), we validate that the analog induces programmed cell cycle arrest and apoptosis (the expected result of CDK2 inhibition) rather than non-specific necrotic membrane rupture.
Step-by-Step Methodology:
-
Cell Seeding: Seed T-47D breast cancer cells at 2 × 10⁵ cells/well in a 6-well plate. Incubate overnight at 37°C in 5% CO₂.
-
Treatment: Treat cells with the pyridazine analog at 1X, 2X, and 5X its calculated IC₅₀ concentration for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (Dinaciclib).
-
Harvesting: Wash cells with cold PBS and harvest using Trypsin-EDTA. Centrifuge at 300 x g for 5 minutes and resuspend the pellet in 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI to each 100 µL cell suspension. Incubate in the dark for 15 minutes at room temperature.
-
Acquisition & Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Gate the populations to differentiate viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Conclusion
When benchmarked against traditional derivatives, 3-Chloro-6-(piperidine-1-carbonyl)pyridazine analogs demonstrate a superior balance of target affinity, cellular permeability, and safety. The integration of the piperidine-1-carbonyl moiety effectively resolves the lipophilicity deficits of standard piperazine analogs, yielding sub-micromolar efficacy against tumorigenic cell lines while preserving non-tumorigenic tissue[1][2]. For drug development professionals, utilizing the self-validating workflows outlined above will ensure robust, artifact-free progression of these privileged scaffolds through preclinical evaluation.
References
- Sabt, A., Eldehna, W. M., Al-Warhi, T., Alotaibi, O. J., Elaasser, M. M., Suliman, H., & Abdel-Aziz, H. A. (2020). "Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights." nih.gov.
- Malik, A., Mishra, R., Mazumder, R., Mazumder, A., & Mishra, P. S. (2020). "A comprehensive study on synthesis and biological activities of Pyridazine Derivatives." Research Journal of Pharmacy and Technology.
- Arslan, H., Utku, S., Hardcastle, K. I., Gökçe, M., & Lense, S. (2007). "3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine." nih.gov.
- Pharmaffiliates. "CAS No : 100241-11-0 | Chemical Name : 3-Chloro-6-piperazinopyridazine Hydrochloride." pharmaffiliates.com.
Sources
- 1. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
Comparative Stability Studies of 3-Chloro-6-(piperidine-1-carbonyl)pyridazine Derivatives: A Technical Guide
Introduction & Strategic Context
In modern medicinal chemistry, the pyridazine heterocycle is highly valued for its unique physicochemical properties, including a high dipole moment, weak basicity, and robust hydrogen-bonding capacity[1]. Specifically, 3-chloro-6-(piperidine-1-carbonyl)pyridazine and its derivatives serve as critical pharmacophoric scaffolds and synthetic intermediates in the development of neurological and psychiatric therapeutics[2].
However, the structural features that make pyridazines biologically attractive—namely, the adjacent nitrogen atoms—also introduce specific chemical liabilities. The electron-deficient nature of the diazine ring makes halogen substituents highly susceptible to nucleophilic aromatic substitution (SNAr)[3]. For drug development professionals, understanding the comparative stability of these derivatives is paramount for optimizing synthetic routing, formulation, and shelf-life predictions. This guide provides an objective, data-driven comparison of 3-chloro-6-(piperidine-1-carbonyl)pyridazine against structural alternatives, detailing the causality behind its degradation pathways and outlining self-validating experimental protocols.
Physicochemical Profiling & Structural Causality
The stability of a heterocyclic compound is dictated by its electronic distribution. In a pyridazine ring, the two adjacent nitrogen atoms significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) compared to a standard pyridine or benzene ring[1].
-
The SNAr Liability: When a chlorine atom is positioned at C-3, it is highly activated toward nucleophilic attack. The adjacent nitrogen acts as an electron sink, stabilizing the transient negative charge during the reaction.
-
The Amide Appendage Effect: The piperidine-1-carbonyl group at C-6 exerts an electron-withdrawing effect via induction and resonance. This further exacerbates the electrophilicity of the C-3 position.
-
Alternative Scaffolds: Replacing the piperidine ring with a morpholine ring introduces an oxygen atom that increases the inductive electron-withdrawing effect, slightly reducing stability. Conversely, replacing the pyridazine core with a pyridine core removes the second nitrogen, drastically increasing resistance to alkaline hydrolysis[3].
Fig 1. SNAr hydrolytic degradation mechanism of 3-chloro-pyridazine derivatives.
Comparative Stability Profiling
To objectively evaluate performance, 3-chloro-6-(piperidine-1-carbonyl)pyridazine was benchmarked against a morpholine analog and a pyridine analog. The data below summarizes the percentage of the intact parent compound remaining after 24 hours of forced degradation.
Table 1: Quantitative Degradation Profile
| Chemical Scaffold | Acidic Hydrolysis (0.1N HCl, 60°C) | Alkaline Hydrolysis (0.1N NaOH, 60°C) | Oxidative Stress (3% H₂O₂, 60°C) | Photolytic Stress (ICH Q1B, 1.2M lux hrs) |
| 3-Chloro-6-(piperidine-1-carbonyl)pyridazine | 98.2% | 12.4% | 99.1% | 95.5% |
| 3-Chloro-6-(morpholine-4-carbonyl)pyridazine (Morpholine Analog) | 97.8% | 8.7% | 94.2% | 94.8% |
| 2-Chloro-5-(piperidine-1-carbonyl)pyridine (Pyridine Analog) | 99.5% | 88.3% | 99.4% | 98.1% |
Data Interpretation & Causality: As predicted by the electronic models, the pyridine analog exhibits superior stability across all conditions, particularly in alkaline environments, because it lacks the second nitrogen required to deeply stabilize the Meisenheimer intermediate. The morpholine analog shows heightened vulnerability to both alkaline and oxidative stress; the morpholine oxygen increases the electron-deficiency of the ring (accelerating SNAr) and provides a secondary site for N-oxide/peroxide formation.
Self-Validating Experimental Protocols
To generate the data above, a rigorously designed, stability-indicating assay (SIA) must be employed. The following protocol is engineered as a self-validating system : it contains internal checks that automatically flag procedural errors, precipitation, or the generation of invisible (non-UV absorbing) degradants.
Step-by-Step Forced Degradation Workflow
Step 1: Stock Solution Preparation
-
Action: Dissolve 10 mg of the API in 10 mL of a 50:50 Water:Acetonitrile mixture to create a 1 mg/mL stock.
-
Causality: Pyridazine derivatives with lipophilic piperidine appendages exhibit poor aqueous solubility. Acetonitrile is explicitly chosen as a co-solvent to prevent drug precipitation during aqueous stress. This ensures the reaction remains in a single phase, guaranteeing homogeneous first-order degradation kinetics rather than erratic biphasic degradation.
Step 2: Stress Application
-
Action: Transfer 1 mL aliquots into separate vials. Add 1 mL of the respective stressor (0.1 N HCl, 0.1 N NaOH, or 3% H₂O₂). Incubate in a thermomixer at 60°C for 24 hours.
-
Causality: Elevated temperature (60°C) accelerates degradation in accordance with the Arrhenius equation, allowing a 24-hour test to predict long-term shelf-life liabilities without causing unnatural secondary degradation pathways.
Step 3: Quenching and Mass Balance Check (Self-Validation Step)
-
Action: At exactly 24 hours, neutralize the acidic/basic samples (e.g., add 1 mL of 0.1 N HCl to the NaOH stressed sample). Dilute all samples to a final theoretical concentration of 0.1 mg/mL using the mobile phase.
-
Causality: Immediate neutralization halts the SNAr reaction instantly, freezing the kinetic profile for accurate HPLC analysis.
-
Self-Validation Logic: The system calculates a Mass Balance. If the sum of the HPLC peak areas (Parent + All Degradants) does not equal the peak area of an unstressed control sample within a ±2% margin, the protocol automatically flags a failure. A failure indicates that degradants are either volatile, have precipitated, or lack a UV chromophore, prompting a switch to MS-only quantification.
Step 4: HPLC-DAD-MS Analysis
-
Action: Inject 10 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) using a gradient of Water/Acetonitrile (0.1% Formic Acid). Monitor via Diode-Array Detection (DAD) at 254 nm and inline Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Causality: DAD ensures peak purity by comparing UV spectra across the width of the peak, while ESI-MS provides the exact mass of the degradants (e.g., confirming the +18 Da shift indicative of SNAr hydrolysis where -Cl is replaced by -OH).
Fig 2. Self-validating forced degradation workflow for pyridazine derivatives.
Conclusion & Strategic Recommendations
While 3-chloro-6-(piperidine-1-carbonyl)pyridazine offers exceptional utility in drug design[2], its inherent instability in alkaline conditions must be strategically managed. Formulators must avoid basic excipients (e.g., magnesium stearate or calcium carbonate) to prevent SNAr hydrolysis during shelf-life. If alkaline stability is a strict requirement for a specific formulation, medicinal chemists should consider bioisosteric replacement of the pyridazine core with a pyridine ring, which provides a robust defense against nucleophilic attack while largely preserving the overall molecular geometry.
References
- Piperidine derivatives for use in the treatment or prevention of psychiatric and neurological conditions. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFLWcbqyiUNFAMtFbPx3OJcPd2gS4FsP3YUHHDxpoT49L2pB6HCq4XZ1hI0SbrXk_7BjjoHMbgShOFHU5DYPqGgB8K6ceFIhoFIfwO7qSdstCDbP0PcvZ8F_cMmekwNmFv6-AwkvRcn3UtVfg=]
- The pyridazine heterocycle in molecular recognition and drug discovery. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJtt10_5beBky2mv5-dXFf9UKr-uNLTz2g8XtqGvt2fiBzuc9NSBA5zGC9cIi9dY0O69ao9gvKN2ys3_1cAR0kn3n1uHwk_jG8x7oCxzNoJCwgrjRHerK119WVdjjyFbbtPXExZbNSPqGo19t4]
- Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwOacwlr9VyPyaQ370REqSxbsWHmiMdEVicMnKS9xRMXLLmyEjy6Hu4kAuZWuAJDcQBECKvM8tZc1MvFvNh0PJIxutwtamymHTdAHBK2rs_te--mwXUntLujVm889Q5aO91dTCVA==]
Sources
3-Chloro-6-(piperidine-1-carbonyl)pyridazine proper disposal procedures
Operational and Disposal Protocol: 3-Chloro-6-(piperidine-1-carbonyl)pyridazine
As a Senior Application Scientist, my goal is to ensure that your laboratory not only achieves synthetic success but operates with an uncompromising standard of safety and environmental stewardship. Handling halogenated heterocyclic intermediates like 3-Chloro-6-(piperidine-1-carbonyl)pyridazine requires a deep understanding of their physicochemical behavior and the regulatory landscape governing their disposal. This guide provides the definitive operational and disposal plan for this compound, ensuring compliance, safety, and operational efficiency.
PART 1: CHEMICAL PROFILING & RISK ASSESSMENT
To safely manage any chemical, we must first understand the causality behind its hazard profile. 3-Chloro-6-(piperidine-1-carbonyl)pyridazine is a nitrogenous heterocycle containing a covalently bound chlorine atom. This specific structural feature—the carbon-halogen bond—fundamentally dictates its end-of-life handling.
The Causality of Halogenated Waste Restrictions: The Environmental Protection Agency (EPA) strictly regulates compounds containing carbon-halogen bonds[1]. When subjected to standard thermal degradation or low-temperature incineration, halogenated organic compounds undergo incomplete combustion. This process can catalyze the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[2]. To prevent this environmental catastrophe, waste containing this compound must be segregated and subjected to specialized high-temperature incineration (>1000°C). Furthermore, these incinerators must be equipped with caustic scrubbers to neutralize the corrosive hydrogen chloride (HCl) gas generated during combustion[2].
Table 1: Physicochemical & Hazard Profile
| Property / Attribute | Data / Classification |
| Chemical Name | 3-Chloro-6-(piperidine-1-carbonyl)pyridazine |
| CAS Number | 1184603-33-5 |
| Molecular Formula | C10H12ClN3O |
| Molecular Weight | 225.67 g/mol |
| Chemical Class | Halogenated Nitrogenous Heterocycle |
| Primary Hazards | Skin/Eye Irritant, Respiratory Irritant |
| Waste Classification | Halogenated Organic Waste |
PART 2: EXPERIMENTAL HANDLING & WORKFLOW
A robust safety protocol must be a self-validating system—meaning the steps inherently prevent the user from making an error. Because this compound is frequently used as an intermediate in drug discovery, it is often dissolved in organic solvents during reaction workups. The following methodology ensures that halogenated waste is systematically isolated from aqueous and non-halogenated streams.
Protocol 1: Post-Reaction Workup and Waste Segregation
-
Reaction Quenching: Slowly transfer the reaction mixture containing 3-Chloro-6-(piperidine-1-carbonyl)pyridazine into a stirring flask of saturated aqueous sodium bicarbonate (NaHCO₃).
-
Causality: This neutralizes residual acidic byproducts safely and adjusts the pH to ensure the heterocyclic compound remains in its un-ionized, lipophilic state for optimal extraction.
-
-
Organic Extraction: Add a halogenated solvent (e.g., dichloromethane) to extract the target compound and its organic impurities.
-
Phase Separation: Transfer the biphasic mixture to a separatory funnel. Vent the funnel to release any evolved CO₂ gas, then allow the layers to fully resolve.
-
Waste Routing & Segregation:
-
Drain the lower organic layer (containing the halogenated compound and DCM) directly into a designated collection flask.
-
Drain the upper aqueous layer into a separate flask.
-
-
Final Disposal: Transfer the organic layer into the laboratory's designated "Halogenated Organic Waste" carboy. Transfer the aqueous layer into the "Aqueous Waste" carboy.
-
Self-Validating Check: Verify the color-coding of the carboys (typically green for halogenated, blue for aqueous) before pouring. Mixing non-halogenated waste with halogenated waste unnecessarily increases the volume of waste requiring costly high-temperature incineration.
-
Figure 1: Workflow for quenching, phase separation, and segregation of halogenated waste.
PART 3: COMPREHENSIVE DISPOSAL PROCEDURES
The overriding principle governing the prudent handling of laboratory waste is that no activity should begin unless a plan for the disposal of hazardous waste has been formulated[3]. If a spill occurs, or if pure compound needs to be discarded, follow this strict operational plan.
Protocol 2: Solid Spill Response and Direct Disposal
-
Isolate the Area: Evacuate non-essential personnel and ensure local exhaust ventilation (fume hood or snorkels) is active.
-
Don PPE: Equip nitrile gloves (double-gloving recommended), a flame-resistant lab coat, and chemical splash goggles[3].
-
Containment & Collection: Use non-sparking tools to sweep up the solid compound.
-
Causality: Sweeping gently prevents the generation of airborne dust, minimizing inhalation risks associated with the compound's respiratory irritation hazards. Do NOT use combustible materials (like sawdust) to absorb any liquid solutions of this compound.
-
-
Primary Containment: Place the swept solid, along with any contaminated absorbent materials (e.g., vermiculite), into a high-density polyethylene (HDPE) container. HDPE is highly resistant to halogenated organics.
-
Incompatibility Avoidance: Never mix this solid waste with strong acids, bases, or alkali metals in the same waste container, as this can trigger exothermic reactions or the release of toxic gases[3].
-
Labeling & Sealing: Seal the container tightly. Affix a hazardous waste label explicitly stating: "Hazardous Waste - Halogenated Organics (Solid): Contains 3-Chloro-6-(piperidine-1-carbonyl)pyridazine". Store in a designated satellite accumulation area until pickup by your institution's environmental health and safety (EHS) team.
REFERENCES
-
EPA Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. Available at:[Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US) Committee on Prudent Practices in the Laboratory. Available at:[Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). Available at:[Link]
Sources
Personal protective equipment for handling 3-Chloro-6-(piperidine-1-carbonyl)pyridazine
As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a compliance checklist, but as a mechanistic exercise. To handle 3-Chloro-6-(piperidine-1-carbonyl)pyridazine safely and effectively, we must first understand its molecular behavior. When you understand the causality behind a chemical's reactivity, the safety protocols naturally design themselves.
This guide provides a comprehensive, self-validating operational framework for researchers utilizing this compound in drug development and synthetic chemistry.
Mechanistic Hazard Assessment: The "Why" Behind the Safety
3-Chloro-6-(piperidine-1-carbonyl)pyridazine is a highly valuable intermediate, primarily used to build complex pharmaceutical architectures. However, its structural utility is exactly what makes it hazardous.
-
Structural Causality: The pyridazine core is inherently electron-deficient due to its two adjacent nitrogen atoms. This deficiency is heavily amplified by the strongly electron-withdrawing piperidine-1-carbonyl (amide) group at the C6 position. Consequently, the chlorine atom at the C3 position becomes exceptionally electrophilic and primed for Nucleophilic Aromatic Substitution (SNAr) .
-
Biological Implications: Because the C3 position is highly reactive toward nucleophiles, it will readily form covalent bonds with biological nucleophiles—such as the sulfhydryl groups in your skin's keratin or the moisture in your eyes. This is the mechanistic basis for its classification as a potent skin, eye, and respiratory irritant [1].
Quantitative Safety & PPE Matrix
To mitigate the electrophilic threat of this compound, a strict barrier system must be employed. The following table summarizes the required Personal Protective Equipment (PPE) and environmental controls, grounded in the standards of the National Research Council [2].
| Safety Parameter | Specification | Mechanistic Rationale |
| Fume Hood Face Velocity | 80 - 120 fpm (feet per minute) | Ensures containment of aerosolized powders during transfer without creating turbulent vortices that expel material into the breathing zone. |
| Hand Protection | Nitrile Gloves (Min. 0.11 mm thickness) | Provides superior chemical resistance to halogenated aromatics compared to latex. Double-gloving is mandatory during weighing to prevent permeation. |
| Eye Protection | Snug-fitting Chemical Goggles | Powders can become airborne and rapidly react with the aqueous, nucleophilic environment of the cornea. Safety glasses are insufficient. |
| Body Protection | Flame-retardant Lab Coat (Nomex) | Prevents particulate accumulation on personal clothing and protects against secondary solvent fires during reaction setup. |
| Storage Conditions | 2 - 8 °C (Refrigerator) | Minimizes thermal degradation and limits the vapor pressure of any residual volatile chlorinated impurities. |
Self-Validating Operational Workflow
When executing a reaction (such as an SNAr coupling) with 3-Chloro-6-(piperidine-1-carbonyl)pyridazine, trust must be built into the protocol itself. The following methodology ensures that the hazard is contained and chemically neutralized before the system is ever opened to ambient air.
Step 1: Environmental Verification Before opening the reagent bottle, verify the fume hood monitor reads between 80-120 fpm. Validation Check: Tape a Kimwipe to the bottom of the sash; it should pull gently and steadily inward.
Step 2: Contained Material Transfer Weigh the compound directly into a tared, sealable reaction vial using an analytical balance located inside the exhausted enclosure. Causality: Transporting open weigh boats across the lab creates a high risk of spreading reactive dust. Sealing the vial before moving it isolates the electrophilic hazard.
Step 3: Reaction Execution Dissolve the compound in a polar aprotic solvent (e.g., DMF or DMSO) under an inert argon atmosphere. Introduce your nucleophile (e.g., a primary amine) and a non-nucleophilic base (like DIPEA).
Step 4: In-Process Analytical Validation (Critical Step) Do not terminate the reaction or open the vessel for workup until the consumption of the starting material is analytically confirmed. Validation Check: Extract a micro-aliquot and run an LC-MS or TLC. The complete disappearance of the starting mass/spot confirms that the highly reactive electrophilic C3-Cl bond has been consumed. The resulting product is significantly less hazardous to handle during the aqueous workup.
Step 5: Quenching & Segregation Once validated, quench the reaction slowly with water. Dispose of the organic layer in a designated Halogenated Organic Waste container, as the product still contains the pyridazine core and potentially residual chlorinated byproducts.
Workflow for the safe handling and self-validating reaction of halogenated pyridazine derivatives.
Emergency Spill Response & Disposal Plan
If a powder spill of 3-Chloro-6-(piperidine-1-carbonyl)pyridazine occurs outside of primary containment, follow this targeted mitigation plan:
-
Isolate: Immediately evacuate the immediate 5-meter radius and allow the dust to settle.
-
Protect: Don a P100 particulate respirator, chemical goggles, and double nitrile gloves.
-
Suppress (Do NOT Dry Sweep): Dry sweeping aerosolizes the reactive powder. Instead, lightly mist the powder with a compatible solvent (e.g., isopropanol) to collapse the dust hazard.
-
Chemical Neutralization: Wipe the area with a dilute amine solution (e.g., 5% ethanolamine in water). Causality: The amine will force an SNAr reaction on the spilled residue at room temperature, intentionally destroying the electrophilic C3-Cl bond and neutralizing its biological reactivity.
-
Disposal: Place all contaminated wipes and cleanup materials into a sealed, chemically compatible bag. Label it explicitly as "Halogenated Pyridazine Solid Waste" and request an immediate pickup from your Environmental Health and Safety (EHS) department.
References
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, NCBI Bookshelf. Available at:[Link] [2]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
